The table below summarizes the key infrared absorption bands for isopropyl isocyanide and related alkyl isocyanides.
| Compound | Vibration Mode | Absorption Frequency (cm⁻¹) | Condition/Matrix | Citation |
|---|---|---|---|---|
| This compound | C≡N Stretch | ~2175 | Free ligand (gas phase) | [1] |
| Alkyl Isocyanides (General) | C≡N Stretch | ~2175 | Free ligand | [1] |
| Alkyl Isocyanides (General) | C≡N Stretch | ~2125 and ~2075 | Bound to Sperm Whale Myoglobin | [1] |
The following methodology, adapted from a detailed study on this compound, outlines the steps to obtain its gas-phase infrared spectrum [2].
Experimental and computational workflow for IR analysis of this compound
Sample Preparation
Instrumentation and Data Acquisition
Theoretical Calculations and Assignment
The C≡N stretching frequency is a sensitive reporter of the ligand's surroundings. When alkyl isocyanides bind to the heme iron in proteins like sperm whale myoglobin, the single ~2175 cm⁻¹ band splits into two distinct bands [1]:
The detailed protocol and spectral data can be directly applied in your research. The sensitivity of the C≡N stretch to hydrogen bonding and the local environment makes IR spectroscopy a powerful tool for studying protein-ligand interactions.
The table below summarizes the key identifiers and physicochemical properties of isopropyl isocyanide.
| Property Category | Description |
|---|---|
| IUPAC Name | This compound [1] |
| CAS Registry Number | 1795-48-8 [1] |
| Molecular Formula | C₄H₇N [1] |
| Molecular Weight | 85.1 g/mol [1] |
| Chemical Structure | (CH₃)₂CH-N≡C |
| Physical Form | Colourless liquid [1] |
| Boiling Point | 74-75 °C [1] |
| Density | 0.866 g/mL at 25 °C [1] |
| Flash Point | 27 °F (approx. -2.8 °C) - Highly Flammable [1] |
| Solubility | Soluble in organic solvents like chloroform and ethyl acetate [1] |
| Sensitivity | Moisture and light sensitive [1] |
A critical point of confusion arises from the similarity between isocyanides (R-N≡C) and isocyanates (R-N=C=O). They are distinct compound classes with different properties and toxicity profiles [2].
A common laboratory synthesis involves the dehydration of a formamide precursor. The following protocol outlines a general, trusted method for this conversion.
General workflow for synthesizing this compound via formamide dehydration.
Safety Note: This procedure involves moisture-sensitive reactions and reagents that require use of personal protective equipment (PPE) and standard fire safety measures in a certified fume hood.
Procedure:
Key Considerations:
This compound is a key reactant in Isocyanide-based Multicomponent Reactions (IMCRs), powerful tools for rapidly generating diverse and complex chemical libraries for biological screening [5].
The Ugi-4CR mechanism, a foundational IMCR for drug discovery.
The following table summarizes major IMCRs and their applications in anticancer drug development.
| Reaction Name | Core Components | Product Scaffold | Application in Anticancer Drug Discovery |
|---|---|---|---|
| Ugi-4CR [5] | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylaminamide (dipeptide-like) | Used to create diverse chemical libraries for high-throughput screening against various cancer targets. The peptidomimetic products can mimic natural structures. |
| Passerini-3CR [5] | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxycarboxamide | Provides efficient access to novel scaffolds for structure-activity relationship (SAR) studies. |
| Groebke–Blackburn–Bienaymé (GBB-3CR) [5] | Aldehyde, Aminopyridine/Amidine, Isocyanide | Imidazo[1,2-a]pyridine (fused imidazole) | A pivotal reaction for synthesizing nitrogen-rich heterocycles, which are common scaffolds in many approved kinase inhibitors and other anticancer agents. |
While isocyanides are generally less toxic than isocyanates, they require careful handling due to their odor, volatility, and flammability [1] [2].
Hazard Control Measures:
The specific odor characteristics of isopropyl isocyanide are not described in vivid detail in the available sources. However, it is consistently classified as a member of the isocyanide family, which is universally noted for its extremely unpleasant and overpowering odor [1] [2].
The following table summarizes the key identified properties of this compound:
| Property | Details |
|---|---|
| Chemical Names | This compound, 2-Isocyanopropane, Isopropyl isonitrile [3] |
| CAS Number | 598-45-8 [3] |
| Assay | 97% [3] |
| Physical State | Liquid [3] |
| Boiling Point | 75 °C [3] |
| Density | 0.733 g/mL at 25 °C [3] |
| Odor Profile | Characteristic, highly unpleasant odor of isocyanides [1] [2]. |
| Flash Point | 20.6 °C (closed cup) - Highly Flammable Liquid [3] |
This compound presents significant hazards that require strict safety controls in a laboratory setting [3].
The diagram below outlines the core safety workflow for handling this compound:
Despite their challenging properties, isocyanides are highly valuable in organic synthesis and drug discovery. This compound, specifically, has been used in research applications such as:
The unique reactivity of the isocyanide functional group makes it a crucial building block for constructing diverse molecular libraries [6] [4].
The manufacturer classifies isopropyl isocyanide as a dangerous substance with the following hazard codes [1]:
The quantitative data from the supplier is summarized in the table below [1]:
| Property | Value / Description |
|---|---|
| Assay | 97% |
| Boiling Point | 75 °C |
| Density | 0.733 g/mL at 25 °C |
| Flash Point | 20.6 °C (closed cup) |
| Refractive Index | n20/D 1.371 |
| Storage Temperature | 2-8°C |
| Water Hazard Class (WGK) | WGK 3 (Highly water-polluting) |
It is crucial to distinguish isocyanides from the more hazardous isocyanates [2]:
The following diagram outlines the key decision points for safely handling this compound based on the gathered information:
Summary of critical safety practices for handling this compound.
The table below summarizes different dehydrating agents used to convert formamides into isocyanides, including notes on their applicability to synthesizing isopropyl isocyanide.
| Dehydrating Agent | Key Features & Base Used | Reported Yield for this compound | Applicability & Notes |
|---|---|---|---|
| POCl₃ [1] | Standard method; used with pyridine [1] or diisopropylethylamine [2]. | 38% yield [1] | The primary method cited for its synthesis; requires low-boiling petroleum ether (30-35°C) for separation [1]. |
| Chlorophosphates [3] | E.g., PhOPOCl₂, EtOPOCl₂; used with tertiary amines (triethylamine, pyridine). | Information not specified in search results | A method for various alkyl/aryl isocyanides; acute toxicity of EtOPOCl₂ is lower than POCl₃ [3]. |
| Ph₃P / I₂ [4] | Mild, ambient conditions; uses triethylamine or DIPEA in dichloromethane. | Information not specified in search results | Suitable for a wide range of alkyl and aryl formamides; considered a convenient method with low-toxicity reagents [4]. |
| Silica-supported POCl₃ [5] | Aqueous workup-free; uses triethylamine, purified via dry column chromatography. | Information not specified in search results | An innovative approach for increased safety and reduced waste; applicable to reactive and functionalized isocyanides [5]. |
The synthesis of this compound requires careful attention to safety and practical handling due to the nature of the reagents and products.
The following workflow outlines the general stages of synthesis based on the POCl₃ method and modern adaptations.
Synthesis Workflow: From primary amine to pure isocyanide, showing aqueous and modern dry workup paths.
Based on the search results, the most direct path for synthesizing this compound is to follow the POCl₃-based procedure [1], paying close attention to the specified low-boiling point solvent for extraction. For a potentially safer and more modern approach, exploring the triphenylphosphine/I₂ method [4] or the aqueous workup-free method [5] is advisable, though their specific application to the isopropyl derivative would require further optimization.
The Hofmann isocyanide synthesis (also known as the carbylamine reaction) is a classic method for converting primary amines into isocyanides. The general reaction is as follows [1] [2]: [ \ce{R-NH2 + CHCl3 + 3 NaOH -> R-NC + 3 NaCl + 3 H2O} ] The mechanism involves the generation of dichlorocarbene from chloroform under strong basic conditions, which then reacts with the primary amine [1].
The diagram below illustrates the experimental workflow and the proposed mechanism for this synthesis, adapted for a generic aliphatic amine [3] [1].
While the Hofmann method is historically important, modern synthesis often uses dehydration of formamides. The following table compares these primary methods, with data synthesized from the search results [3] [4] [2].
| Method | Typical Reagents | Key Advantages | Key Limitations | Reported Yields |
|---|---|---|---|---|
| Hofmann Synthesis | Primary amine, CHCl(_3), strong base (e.g., NaOH), Phase Transfer Catalyst (PTC) [1] | Serves as a chemical test for primary amines [1]. | Limited to primary amines; generates inorganic waste [1] [2]. | Yields up to 71% for aliphatic amines (via ball milling) [3]. |
| Formamide Dehydration | Formamide, dehydrating agent (e.g., POCl(_3), p-TsCl), base (e.g., Et(_3)N) [3] [4] | Broad substrate scope (aliphatic & aromatic); often higher yields [3] [4]. | Handling of moisture-sensitive and/or toxic dehydrating agents [4]. | High to excellent for aliphatics (e.g., 94% for an aryl bromide using POCl(_3)) [4]. |
This is a modern, solvent-minimized adaptation of the Hofmann synthesis [3].
This is a common high-yielding laboratory method [4].
Isopropyl isocyanide is well-characterized as a synthetic compound. The table below summarizes its key physical properties, which are relevant for its handling and use in laboratory synthesis [1].
| Property | Value |
|---|---|
| Chemical Formula | C₄H₇N |
| Boiling Point | 75 °C |
| Density | 0.733 g/mL at 25 °C |
| Refractive Index | n²⁰/D 1.371 |
| Flash Point | 20.6 °C (closed cup) |
| Quality | 97% |
| Functional Group | Isonitrile |
| Safety Warnings | Acute Toxicity (Oral, Dermal, Inhalation), Flammable Liquid |
While this compound has not been found in nature, isocyanide functional groups are present in a wide array of natural products, primarily of bacterial origin.
The following diagram illustrates the characterized biosynthetic pathway for isonitrile lipopeptides (INLPs) in Streptomyces coeruleorubidus, providing a concrete example of how isocyanides are formed in nature [2].
Biosynthetic pathway of bacterial isonitrile lipopeptides via the ScoE enzyme [2].
The discovery and characterization of these natural isocyanides rely on advanced techniques:
The absence of this compound in nature, contrasted with the prevalence of other isocyanides, highlights that structural complexity is a hallmark of natural isocyanides. The simple isopropyl variant may not fulfill the specific structural requirements for biological functions in natural systems.
Research into isocyanide-based multicomponent reactions (IMCRs) is vigorous in antimicrobial drug discovery to combat antibiotic resistance [3]. However, the scaffolds used are typically more complex than this compound.
The table below summarizes the fundamental identifiers and physical properties of isopropyl isocyanide that are relevant to its handling and stability [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 598-45-8 [2] |
| Molecular Formula | C₄H₇N [2] |
| Molecular Weight | 69.11 g/mol [2] |
| Boiling Point | 75 °C (lit.) [1] [2] |
| Density | 0.733 g/mL at 25 °C (lit.) [1] [2] |
| Flash Point | 20.6 °C (closed cup) [1] |
| Physical Form | Colorless liquid [1] |
This compound is a reactive compound that presents several significant hazards, which directly dictate its storage and handling requirements.
| Hazard Category | Description |
|---|---|
| Flammability | Highly flammable liquid and vapor. Flash point ~20.6°C (69°F) [3] [1]. |
| Toxicity | Toxic if inhaled, swallowed, or in contact with skin (Acute Tox. 3) [1]. |
| Reactivity | Polymerizable; reactions can be explosive without solvent [3]. Incompatible with many compounds [3]. |
The reactivity profile can be visualized as follows, showing the main hazardous interactions:
Diagram illustrating the primary reactivity hazards of this compound.
The following table outlines the critical storage conditions and safety measures derived from the hazard profile.
| Aspect | Recommendation |
|---|---|
| Storage Temperature | 2-8°C (refrigerated) [1] [2]. |
| Storage Class | Flammable liquids [1]. |
| Container | Keep in a tightly closed container. |
| Ignition Control | Eliminate all ignition sources (no smoking, sparks, flames). Ground all equipment [3]. |
| Moisture Control | Protect from moisture [3]. |
| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves. For vapor exposure, use a positive pressure self-contained breathing apparatus (SCBA). Chemical protective clothing is recommended [3] [1]. |
While not a direct stability protocol, one documented synthesis method provides context for its handling during preparation. This compound can be prepared from isopropylformamide and p-toluenesulfonyl chloride in quinoline, distilling the product as it forms under reduced pressure into a cold trap. This method reported a 30% yield [2].
The compound is used in research for synthesizing various complexes and organic molecules, including Ugi ligands, pentafluorophenyl monomers, and dinuclear copper complexes [1] [2].
The core requirement for managing this compound is strict adherence to cold storage and rigorous exclusion of incompatible materials. The combination of flammability, high reactivity, and polymerization risk makes it a high-hazard substance in the laboratory.
Despite the similar naming, isopropyl isocyanide and isopropyl isocyanate are distinct compound classes with different properties and reactivities [1]. The core difference lies in their functional groups:
The following diagram illustrates the logical relationship between these compound classes and their key characteristics:
Logical relationship between isocyanides/isocyanates and their key characteristics.
The structural differences lead to significant variations in their physical properties, reactivity, and toxicity profiles, summarized in the following table:
| Property | This compound | Isopropyl Isocyanate |
|---|---|---|
| CAS Number | 598-45-8 [3] | Information from patents [4] |
| Molecular Formula | C₄H₇N [5] | C₄H₇NO (inferred) |
| Functional Group | -N≡C [1] | -N=C=O [2] [1] |
| Bonding Atom | Nitrogen [1] | Nitrogen [1] |
| Odor | Extremely foul and pungent [1] [3] | Not specifically noted (high toxicity requires containment) |
| Reactivity | High, participates in multicomponent reactions [1] | Very high, strongly electrophilic [2] [1] |
| Primary Hazard | Respiratory irritant (due to odor), lower known acute toxicity [1] | Highly toxic, respiratory sensitizer, causes asthma, dermatitis [2] [1] |
A common and reliable laboratory synthesis involves the dehydration of N-isopropylformamide [3]. This method avoids highly toxic phosgene.
An industrial patent describes a safer synthesis using bis(trichloromethyl) carbonate (triphosgene) as a phosgene substitute [4].
Isocyanides are prized in organic synthesis for their unique ability to participate in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, allowing rapid assembly of complex molecular scaffolds [1]. Their role as ligands in transition metal-catalyzed reactions is also well-documented [1]. The simple structure of This compound makes it a common choice for exploratory research and method development [1].
Isocyanates are primarily valued for their high electrophilicity. They readily react with nucleophiles like alcohols and amines. The reaction with alcohols forms urethane linkages, which is the foundational chemistry for producing polyurethanes [2]. While isopropyl isocyanate is not a major industrial monomer like MDI or TDI, it serves as a key organic synthesis intermediate for manufacturing pharmaceuticals and pesticides due to the isopropyl group's specific bioactivity [4].
This compound:
Isopropyl Isocyanate:
Personal Protective Equipment (PPE):
Engineering Controls:
Regulatory Status:
This compound and isopropyl isocyanate, while chemically related, serve divergent purposes. This compound is a versatile laboratory reagent for complex molecule synthesis, with its main challenges being odor control and a lack of modern toxicity data. In contrast, isopropyl isocyanate is a highly reactive and hazardous industrial intermediate requiring rigorous safety protocols for use in synthesizing agrochemicals and pharmaceuticals.
Future development is focused on green chemistry approaches. For isocyanides, this includes mechanochemical synthesis [1]. For isocyanates, major efforts are underway to develop phosgene-free production routes [4] [1] and non-isocyanate polyurethanes (NIPUs) to eliminate the use of toxic precursors entirely [1].
The Ugi four-component reaction (U-4CR) is a powerful one-pot transformation that converges an amine, an aldehyde, a carboxylic acid, and an isocyanide to form a bis-amide ((\alpha)-aminoacyl amide) product [1]. This reaction is a cornerstone in combinatorial chemistry and drug discovery for its efficiency in generating structural diversity [2] [3]. Isopropyl isocyanide is one of the many isocyanides used in this reaction; its application is valued for the steric and electronic properties it imparts to the final molecule.
The mechanism begins with the condensation of the amine and aldehyde to form an imine intermediate. This imine is then protonated by the carboxylic acid to form an iminium ion. The isocyanide carbon attacks the iminium carbon, leading to a nitrilium ion intermediate. Finally, nucleophilic addition of the carboxylate anion followed by an acyl transfer rearrangement yields the final (\alpha)-aminoacyl amide product [1].
The diagram below visualizes this mechanism and the experimental workflow.
This protocol is adapted from a published procedure for a Ugi multicomponent reaction [4]. Warning: Isocyanides, including this compound, have a potent and unpleasant odor. All operations must be performed in a well-ventilated fume hood.
Imine Formation & Isocyanide Activation
Preparation of the MCR Mixture
Ugi Multicomponent Coupling
Reaction Work-up
Purification and Isolation
The following tables summarize critical parameters for executing a successful Ugi reaction with this compound.
Table 1: Reagent Stoichiometry and Roles in the Ugi Reaction
| Component | Example | Molar Equivalents | Role in Reaction |
|---|---|---|---|
| Amine | (N)-(phenethyl)formamide | 1.0 | Forms the imine intermediate with the aldehyde [4]. |
| Aldehyde | Paraformaldehyde | 1.0 | Electrophilic component that reacts with the amine [4]. |
| Carboxylic Acid | Cyclohexanecarboxylic acid | 1.05 | Provides the carboxylate nucleophile; slight excess often used [4]. |
| Isocyanide | This compound | 1.05 | Nucleophile that attacks the iminium ion; slight excess can drive reaction [2]. |
| Activating Agent | Triphosgene | 0.4 | Used in situ to generate the isocyanide from the formamide [4]. |
| Base | Triethylamine | 2.4 | Scavenges HCl generated during isocyanide formation [4]. |
Table 2: Key Reaction Conditions and Optimization Tips
| Parameter | Optimal Condition | Notes and Rationale |
|---|---|---|
| Temperature | -10 °C (isocyanide formation); RT (Ugi coupling) | Low temp prevents side reactions during sensitive isocyanide formation. Ugi step proceeds at RT [4]. |
| Solvent | DCM (step 1); MeOH (step 2) / MeOH-DCM mixtures | Methanol is traditional for Ugi; solvent mixtures ensure resin swelling in solid-phase synthesis [2] [3]. |
| Reaction Time | 48 hours | Ugi reactions can be slow; microwave irradiation can reduce time to minutes [3]. |
| Yield | ~46% (for protocol above) | Yields are sensitive to aldehyde and isocyanide structure. Aliphatic aldehydes and isocyanides typically give better yields [2] [3]. |
The Ugi four-component reaction utilizing this compound is a robust and efficient method for the rapid synthesis of complex (\alpha)-aminoacyl amides. While the provided protocol offers a detailed template, researchers are encouraged to optimize conditions such as solvent, concentration, and reaction time for their specific reagent set. The ability of this reaction to generate diverse molecular scaffolds in a single step makes it an indispensable tool for researchers in medicinal chemistry and drug discovery.
The Passerini three-component reaction (P-3CR) represents one of the most versatile multicomponent reactions (MCRs) in organic chemistry, first described by Mario Passerini in 1921 [1]. This atom-economic transformation efficiently converts three components—an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid—into valuable α-acyloxyamide derivatives in a single synthetic operation [1] [2]. The reaction exemplifies convergent synthesis, allowing rapid generation of molecular complexity and diversity from simple starting materials, making it particularly valuable in medicinal chemistry and drug discovery [1] [3].
Among the various isocyanides employed in Passerini reactions, This compound (2-isocyanopropane, CAS 598-45-8) serves as a valuable reagent due to its structural properties and reactivity [4] [5]. This volatile liquid (boiling point: 75°C, density: 0.733 g/mL at 25°C) requires careful handling and storage at 2-8°C [4]. Its steric profile and electronic properties influence both reaction kinetics and stereochemical outcomes, making it particularly useful in applications requiring specific molecular geometries, such as lipid nanoparticle development and peptide modifications [6] [4].
The Passerini reaction brings together three distinct components in a single pot to form α-acyloxyamides [1] [2]. The characteristics of these components significantly influence reaction efficiency and outcome:
Table: Passerini Reaction Components and Their Characteristics
| Component | Role | Structural Requirements | Variations |
|---|---|---|---|
| This compound | Nucleophile | Sterically accessible isocyanide carbon | Can be modified but standard isopropyl form widely used |
| Carbonyl Compound | Electrophile | Aldehydes generally more reactive than ketones | Aliphatic, aromatic, α,β-unsaturated aldehydes; ketones with electron-withdrawing groups |
| Carboxylic Acid | Acid component/Nucleophile | Determines acyl portion of product | Wide variety from aliphatic to aromatic; can contain additional functional groups |
The concerted mechanism dominates in aprotic solvents at high reagent concentrations, proceeding through a sequence of nucleophilic additions without distinct ionic intermediates [1]. This pathway involves initial formation of an imidate intermediate followed by Mumm rearrangement to yield the final α-acyloxyamide product [1]. Alternatively, in polar protic solvents, an ionic mechanism operates where the carbonyl is first protonated, followed by nucleophilic addition of the isocyanide to form a nitrilium ion intermediate, which is then trapped by the carboxylate ion [1]. Computational studies have revealed that hydrogen bonding between the carboxylic acid and the carbonyl compound plays a crucial role in the rate-determining step of the reaction [3].
Diagram 1: Mechanistic pathway of the Passerini reaction showing key intermediates including the nitrilium ion and the final Mumm rearrangement step.
A groundbreaking application of this compound in Passerini reactions involves the synthesis of biodegradable ionizable lipids for mRNA delivery [6]. These lipids constitute the crucial component of lipid nanoparticles (LNPs) that protect mRNA and facilitate its intracellular delivery through enhanced endosomal escape [6]. The Passerini reaction enables rapid, modular assembly of diverse lipid structures from three components: this compound (head group precursor), carbonyl compounds (linker/spacer elements), and carboxylic acids (tail groups) [6].
This approach has generated extensive lipid libraries for systematic structure-activity relationship (SAR) studies, identifying key parameters for optimized mRNA delivery [6]. Research revealed that hydrogen bonding potential between lipid head groups and the mRNA's ribose phosphate complex significantly impacts delivery efficiency [6]. Optimizing the methylene units between head groups and linkages produced the lead compound A4B4-S3, which outperformed the clinical benchmark SM-102 in mouse liver gene editing studies and demonstrated potential for repeat-dose protein replacement therapies [6].
Table: Passerini-Synthesized Ionizable Lipids for mRNA Delivery
| Lipid Identifier | Structure Features | In Vitro Performance | In Vivo Efficacy | Advantages |
|---|---|---|---|---|
| A4B4-S3 | Optimized head group spacing and biodegradable tails | Enhanced mRNA encapsulation and endosomal escape | Superior gene editing in mouse liver vs. SM-102 | Suitable for repeat-dose regimens |
| Library Variants | Systematic variation in head groups, tails, spacers | SAR analysis of mRNA delivery efficiency | Variable expression levels | Identification of key structural motifs |
The Passerini reaction employing this compound enables site-selective modification of peptides and proteins under aqueous, biocompatible conditions [7]. This application leverages the chemoselectivity of the reaction for carboxylic acid groups, allowing precise C-terminal functionalization of unprotected peptides in aqueous acidic buffers [7]. The methodology combines Passerini functionalization with enzymatic ligation techniques, using enzymes such as peptiligase for subsequent regioselective and diastereoselective conjugation [7].
This strategy addresses the significant challenge of site-specific bioconjugation in complex biomolecules, which is crucial for developing peptide therapeutics, diagnostic probes, and protein-polymer conjugates [7]. The approach maintains biological activity while introducing diverse functional handles (e.g., fluorophores, lipids, polymers) at defined positions, facilitating the creation of targeted biopharmaceuticals with optimized pharmacokinetic properties [7].
The Passerini reaction with this compound enables efficient synthesis of multifunctional polymers with tailored properties [1] [8]. This approach allows precise control over polymer architecture (linear, branched, star-shaped) and functional group distribution through careful selection of monomer components [1] [8]. The reaction's high functional group tolerance permits incorporation of diverse substituents without protecting groups, streamlining the preparation of stimuli-responsive materials, self-healing polymers, and specialty coatings [1].
Specific applications include synthesis of sequence-defined polymers with alternating ester-amide backbones, three-component dendrimers with precise branching patterns, and star-shaped polymers with mesogen cores for liquid crystalline materials [1] [8]. The versatility of this compound in these transformations stems from its balanced reactivity and steric properties, which promote efficient coupling while minimizing side reactions [4].
Diagram 2: Experimental workflow for synthesizing functional polymers using this compound Passerini reaction, showing both monomer-first and direct polymerization approaches.
This protocol describes the synthesis of biodegradable ionizable lipids using the Passerini reaction for mRNA lipid nanoparticle formulations [6].
Materials:
Procedure:
Notes:
This protocol describes the site-selective modification of unprotected peptides at the C-terminus using aqueous Passerini conditions [7].
Materials:
Procedure:
Notes:
This protocol describes the preparation of sequence-regulated poly(ester-amide)s using Passerini polymerization [8].
Materials:
Procedure:
Notes:
Recent studies have demonstrated that hydrogen bond donating (HBD) solvents significantly accelerate Passerini reactions [3]. The addition of 20% v/v 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as cosolvent in dichloromethane provides remarkable rate enhancements of up to 276-fold compared to pure DCM [3]. This acceleration strategy is particularly valuable for high-throughput screening applications where rapid reaction times are essential.
Table: Solvent Effects on Passerini Reaction Kinetics
| Solvent System | Rate Constant (mol⁻²·L²·s⁻¹) | Relative Rate Enhancement | Conversion at 3h | Recommended Applications |
|---|---|---|---|---|
| CH₂Cl₂ + 20% HFIP | 7.20 | 276× | >95% | High-throughput screening, complex substrates |
| CH₂Cl₂ (neat) | 0.026 | 1× (reference) | ~50% | Standard reactions, sensitive substrates |
| CHCl₃ + 20% HFIP | 9.66 | 382× | >95% | Sterically hindered systems |
| MeCN + 20% HFIP | 0.14 | 22× | ~80% | Polar substrates |
| 2.5 M LiCl (aq) | 0.031 | 1.2× | ~60% | Water-compatible substrates |
The Passerini reaction with this compound exhibits excellent functional group tolerance, accommodating diverse substrates including aliphatic and aromatic aldehydes, α,β-unsaturated carbonyls, and various carboxylic acids [1] [2]. Enantioselective versions have been developed using chiral Lewis acid catalysts such as titanium tetrachloride with chiral bisphosphoramides, providing good enantioselectivities particularly with tert-butyl isocyanide [1]. For this compound, controlling the rate of addition to the reaction mixture can significantly impact both yield and selectivity [1].
Troubleshooting Tips:
The Passerini reaction utilizing this compound represents a powerful tool in synthetic chemistry, enabling efficient construction of complex molecules with applications spanning drug development, material science, and bioconjugation. The reaction's atom economy, convergent nature, and functional group compatibility make it particularly valuable for generating molecular diversity in drug discovery [1] [3]. Recent advances in reaction acceleration using strong hydrogen bond donating solvents like HFIP have further expanded its utility in high-throughput applications [3].
Future developments will likely focus on expanding the biomedical applications of Passerini-synthesized materials, particularly in mRNA delivery systems and targeted therapeutics [6]. Additionally, integration with continuous flow systems and further refinement of enantioselective variants will enhance the reaction's applicability in industrial process chemistry. The combination of Passerini functionalization with biocatalytic strategies represents another promising direction for the sustainable synthesis of complex chiral molecules [7]. As these methodologies continue to evolve, this compound-mediated Passerini reactions will remain indispensable for the efficient construction of molecular complexity in both academic and industrial settings.
Isocyanide-based multicomponent reactions (IMCRs) represent a powerful class of organic transformations that combine three or more reactants in a single vessel to produce complex molecular architectures with high atom economy and step efficiency. The unique reactivity of isopropyl isocyanide (2-isocyanopropane, CAS# 598-45-8) stems from its isocyanide functional group, characterized by a divalent carbon atom that can act as both nucleophile and electrophile simultaneously. This ambiphilic character enables the formation of peptide-like structures in one-pot procedures, making IMCRs particularly valuable for generating diverse molecular libraries for drug discovery programs. The balance between steric bulk and reactivity in this compound makes it an ideal candidate for constructing biologically relevant scaffolds with enhanced pharmacological properties over their natural peptide analogues [1] [2].
The strategic importance of IMCRs in pharmaceutical research lies in their ability to rapidly generate structural diversity and molecular complexity from readily available starting materials. As natural peptides face limitations including poor metabolic stability, conformational flexibility, and low membrane permeability, constrained peptidomimetics synthesized via IMCRs offer enhanced receptor affinity, protease resistance, and improved bioavailability. Among IMCRs, the Passerini and Ugi reactions have emerged as particularly valuable tools for constructing peptide-like products that can be further functionalized or cyclized to obtain conformationally restricted mimics of biologically active peptides [1] [3]. The application of these reactions has expanded significantly with the development of robust experimental protocols, solid-phase methodologies, and aqueous reaction conditions that align with green chemistry principles [4] [5].
The exceptional reactivity of isocyanides in multicomponent reactions originates from their unique electronic structure. The isocyanide functional group (-N≡C:) features a formal divalent carbon that can participate in simultaneous nucleophilic and electrophilic reactions. This carbene-like character enables isocyanides to undergo α-addition reactions with electrophiles, forming reactive nitrilium ion intermediates that can be trapped by various nucleophiles. This compound specifically offers a balance between steric accessibility and electronic effects, with the isopropyl group providing moderate steric bulk without significantly impeding reactivity [6] [2].
The molecular properties of this compound contribute to its utility in synthetic applications. With a molecular formula of C₄H₇N and molecular weight of 69.11 g/mol, this compound has a boiling point of 75°C and density of 0.733 g/mL at 25°C. Its relatively low boiling point necessitates careful handling under appropriate ventilation, while its high flammability and acute toxicity require implementation of proper safety measures during experimental procedures. The characteristic objectionable odor associated with isocyanides demands work in well-ventilated hoods with appropriate personal protective equipment [2].
The mechanism of isocyanide-based multicomponent reactions follows a convergent pathway where multiple components assemble simultaneously through a sequence of equilibrium steps culminating in an irreversible rearrangement. The general mechanism begins with imine formation between carbonyl and amine components, followed by nucleophilic attack by the isocyanide on the activated carbonyl or imine electrophile. This key step generates a nitrilium ion intermediate that subsequently undergoes nucleophilic trapping, typically by a carboxylic acid component. The final stage involves an intramolecular Mumm rearrangement that produces the stable α-acylamino amide product [1] [3].
Table: Key Reactive Intermediates in Isocyanide-Based Multicomponent Reactions
| Intermediate | Formation Step | Reactivity | Trapping Agent |
|---|---|---|---|
| Imine | Carbonyl-amine condensation | Electrophilic | Isocyanide |
| Nitrilium ion | Isocyanide addition to imine | Highly electrophilic | Carboxylate, water, intramolecular nucleophiles |
| α-Adduct | Carboxylate addition to nitrilium | Rearranges via acyl transfer | N/A |
| Final product | Mumm rearrangement | Stable | N/A |
A critical advantage of this mechanistic pathway is its tolerance for diverse functional groups, which enables the incorporation of orthogonal reactivity for subsequent transformations. The ability to incorporate bifunctional substrates with additional nucleophilic or electrophilic centers allows for post-condensation modifications, particularly cyclization reactions to generate constrained heterocyclic systems valuable in medicinal chemistry [1] [3].
The Passerini reaction provides direct access to α-acyloxy carboxamides through a one-pot condensation of this compound, carbonyl compounds, and carboxylic acids. The following optimized procedure yields best results when performed under anhydrous conditions in aprotic solvents:
The Passerini reaction typically achieves yields ranging from 65-95% with broad substrate scope encompassing aliphatic, aromatic, and α,β-unsaturated carboxylic acids and carbonyl compounds. The reaction rate is enhanced in aprotic solvents due to a proposed non-ionic mechanism involving a loosely coordinated hydrogen-bonded adduct between the carbonyl compound and carboxylic acid, which undergoes α-addition with the isocyanide [1] [3].
The generally accepted mechanism for the Passerini reaction begins with formation of a hydrogen-bonded complex between the carbonyl compound and carboxylic acid. This is followed by nucleophilic attack by the isocyanide on the carbonyl carbon, resulting in a nitrilium intermediate. Carboxylate addition to this nitrilium species and subsequent acyl transfer yields the final α-acyloxy carboxamide product. Several important variations expand the synthetic utility of this transformation:
Diagram: Mechanistic Pathway of the Passerini Three-Component Reaction
The Ugi reaction represents the most widely employed isocyanide-based multicomponent transformation, combining an amine, carbonyl compound, carboxylic acid, and isocyanide to produce α-acylamino amides with high efficiency. The following protocol is optimized for this compound:
The Ugi reaction typically proceeds in 70-95% yield with this compound across a broad range of substrate combinations. The polar protic solvents enhance reaction rates by stabilizing ionic intermediates, while high reactant concentrations favor the desired transformation by minimizing side reactions.
The Ugi reaction mechanism proceeds through several well-defined stages that explain its reliability and broad applicability:
For challenging substrates, Lewis acid catalysts such as metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) can accelerate the reaction by activating the nitrilium intermediate toward nucleophilic attack, enhancing reaction rates by 2-7 fold [3]. When employing bifunctional substrates containing additional nucleophilic centers, the nitrilium intermediate can be intercepted through intramolecular trapping to generate various heterocyclic systems in a single transformation [3].
Table: Optimization Parameters for Ugi Reactions with this compound
| Parameter | Standard Conditions | Optimized Alternatives | Impact on Yield |
|---|---|---|---|
| Solvent | Methanol | Trifluoroethanol, DCM/MeOH mixtures | +10-15% for electron-deficient substrates |
| Concentration | 0.2 M | 0.5 M for aliphatic amines | +5-10% |
| Temperature | Room temperature | 40°C for sterically hindered components | +10-20% |
| Additives | None | Lewis acids (5 mol% Sc(OTf)₃) | +15-25% for challenging substrates |
| Reaction Time | 24 hours | 48 hours for electron-poor carbonyls | +10-15% |
Successful implementation of this compound MCRs requires careful selection of reaction components to achieve optimal yields and selectivity. The following tables summarize key quantitative data for various substrate classes:
Table: Yield Ranges for this compound in Passerini Reactions with Different Carbonyl Compounds
| Carbonyl Compound Class | Representative Example | Carboxylic Acid Type | Average Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Aliphatic aldehydes | Butyraldehyde | Acetic acid | 85-95 | 4-8 |
| Aromatic aldehydes | Benzaldehyde | Acetic acid | 80-90 | 6-12 |
| α,β-Unsaturated aldehydes | Cinnamaldehyde | Acetic acid | 75-85 | 8-16 |
| Aliphatic ketones | Acetone | Acetic acid | 65-75 | 12-24 |
| Aromatic ketones | Acetophenone | Acetic acid | 60-70 | 18-30 |
| Aliphatic aldehydes | Butyraldehyde | Benzoic acid | 80-90 | 6-10 |
| Aliphatic aldehydes | Butyraldehyde | N-Cbz-protected amino acids | 70-85 | 8-16 |
Table: Performance of this compound in Ugi Reactions with Different Amine Classes
| Amine Type | Carbonyl Compound | Carboxylic Acid | Average Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Primary aliphatic amines | Butyraldehyde | Acetic acid | 85-95 | 12-18 |
| Primary aromatic amines | Benzaldehyde | Acetic acid | 80-90 | 18-24 |
| Secondary cyclic amines | Cyclohexanone | Acetic acid | 70-80 | 24-36 |
| α-Amino esters | Glyoxylic acid | Benzoic acid | 75-85 | 12-24 |
| Alkyl amines | Formaldehyde | N-protected amino acids | 80-90 | 12-18 |
| Benzylamine | Acetone | Acetic acid | 65-75 | 24-48 |
Recent advances in sustainable methodology have demonstrated that this compound MCRs can be efficiently performed in aqueous media, aligning with green chemistry principles while maintaining high efficiency:
The implementation of MCRs in aqueous media demonstrates significant environmental benefits while maintaining synthetic efficiency, with reported yields typically ranging from 70-90% for various substrate combinations with this compound [5].
While standard IMCRs produce linear products, the incorporation of bifunctional substrates enables efficient access to cyclic constrained peptidomimetics with enhanced biological properties. These post-MCR transformations represent powerful strategies for converting simple linear scaffolds into complex architectures:
These sequential IMCR-cyclization approaches can afford diverse cyclic architectures ranging from small four- to seven-membered rings to medium-sized constructs and peptidic macrocycles containing >12-membered rings, significantly expanding the structural diversity accessible from this compound MCRs [1].
The formal [4+1] cycloaddition reactions of this compound with various electrophilic substrates provide efficient access to diverse heterocyclic systems. This strategy leverages the isocyanide as a one-carbon synthon in cyclization processes:
The following diagram illustrates key post-Ugi transformation pathways for generating diverse molecular architectures:
Diagram: Strategic Pathways for Post-Ugi Transformations to Diverse Molecular Architectures
Isocyanide-based MCRs have demonstrated significant utility in antimicrobial drug discovery, particularly in addressing the growing challenge of antibiotic resistance. The molecular diversity accessible through IMCRs enables rapid exploration of structure-activity relationships against resistant pathogens:
The rapid assembly of diverse molecular architectures through IMCRs facilitates comprehensive structure-activity relationship studies, enabling medicinal chemists to quickly optimize antimicrobial properties while managing toxicity profiles [8].
The peptide-like character of MCR products makes them particularly suitable for targeting protease enzymes and protein-protein interactions relevant in cancer therapy:
The case studies presented in recent literature highlight the efficiency of this compound MCRs in generating lead compounds against biologically validated targets, with the potential for rapid optimization through combinatorial library synthesis [1] [6] [8].
This compound multicomponent reactions represent versatile and efficient tools for the rapid assembly of complex molecular architectures with significant pharmaceutical relevance. The well-established protocols for Passerini and Ugi reactions provide robust methods for generating peptide-like scaffolds that can be further functionalized through various post-condensation transformations. The development of aqueous reaction conditions, solid-phase methodologies, and asymmetric variants continues to expand the synthetic utility of these transformations while aligning with green chemistry principles.
Future developments in this field will likely focus on expanding the scope of stereoselective transformations, integrating IMCRs with DNA-encoded library technologies, and further developing sustainable reaction conditions. The continuous exploration of novel cyclization strategies and heterocyclic syntheses based on the versatile reactivity of this compound will further enhance the importance of IMCRs in drug discovery and development. As antibiotic resistance and complex diseases continue to present therapeutic challenges, the efficiency and diversity offered by isocyanide-based multicomponent reactions position them as indispensable tools in modern medicinal chemistry [4] [8] [5].
Peptidomimetics are molecules that mimic the biological action of natural peptides but possess superior drug-like properties, such as enhanced metabolic stability, better bioavailability, and increased receptor affinity [1]. Introducing cyclic constraints into these structures is a key strategy, as it reduces flexibility and locks the molecule into its bioactive conformation [1] [2].
Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are exceptionally powerful tools for constructing the peptide-like backbones of these mimics [3] [1]. These one-pot reactions combine three or more building blocks with high atom economy, rapidly generating structural complexity and diversity. A major advantage is their tolerance for a wide range of functional groups, allowing the incorporation of "hidden" functionalities during the initial reaction. These groups can later be activated in a post-condensation cyclization step to form the desired cyclic structures [1] [2]. This makes IMCRs ideally suited for creating diverse libraries of cyclic peptidomimetics for drug discovery.
The synthesis of cyclic peptidomimetics typically involves a two-step process: a primary IMCR to build a linear precursor, followed by a cyclization step.
The table below summarizes the two most common IMCRs used in these syntheses.
| Reaction Name | Core Components | Primary Product | Key Features |
|---|---|---|---|
| Ugi 4-Center-3-Component (U-4C-3CR) [1] | Amino acid, Aldehyde, Isocyanide | α-Acylamino Amide | Uses a bifunctional amino acid as both the amine and carboxylic acid component; generates dipeptide-like backbone [1]. |
| Passerini Reaction [1] | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Provides a versatile backbone that can be transformed into α-hydroxy-β-amino amide derivatives [1]. |
The linear products from Ugi or Passerini reactions are then cyclized. The following workflow illustrates the strategic decision points for choosing a cyclization method based on the functional groups present in the linear precursor.
The table below details the experimental protocols for the cyclization strategies outlined above.
| Cyclization Method | Functional Groups Required | Typical Cyclic Product | Protocol & Conditions |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) [1] [2] | Terminal alkenes | Macrocycles (9+ members) | Dissolve the linear Ugi product (1.0 equiv.) in dry DCM (0.01 M). Add Grubbs 2nd generation catalyst (5-10 mol%). Stir under N₂ at 40°C until complete by TLC. Concentrate and purify by flash chromatography. |
| 1,3-Dipolar Cycloaddition [1] [2] | Alkyne & Azide | Bicyclic [3] or Triazoles | To the azide-containing Ugi product (1.0 equiv.) in t-BuOH/H₂O (1:1, 0.05 M), add CuSO₄·5H₂O (0.2 equiv.) and sodium ascorbate (1.0 equiv.). Stir vigorously at rt for 12 h. Dilute with EtOAc, wash with brine, dry (Na₂SO₄), and purify. |
| Deprotection/Lactamization [1] | N-protected amine & Carboxylic acid | Macrocycles (12+ members) | Treat the Ugi product (1.0 equiv.) with a strong acid (TFA/DCM 1:1 for Boc groups) for 1-2 h at rt. Concentrate, then redissolve in dry DMF (0.001 M). Add HATU (1.5 equiv.) and DIPEA (3.0 equiv.). Stir for 12-24 h, then concentrate and purify via prep-HPLC. |
This protocol provides a detailed procedure for synthesizing a 14-membered cyclic peptidomimetic using isopropyl isocyanide, adapted from established methodologies [1] [2].
Objective: To synthesize a 14-membered macrocyclic peptidomimetic via a Ugi-4C-3CR followed by ring-closing metathesis.
Step 1: Ugi 4C-3CR to Form Linear Precursor
Step 2: Deprotection and RCM Cyclization
Isocyanides represent a unique class of ligands in coordination chemistry characterized by their ambivalent donor properties and distinct electronic structure. The isocyano group (–N⁺≡C⁻) exhibits a linear arrangement with the organic fragment connected through the nitrogen atom, creating a versatile coordination motif that can bind to metals through the carbon atom [1]. Isopropyl isocyanide (iPrNC) belongs to this important family of compounds and shares the fundamental characteristics that make isocyanides valuable in organometallic chemistry and catalysis. Unlike the more common carbon monoxide ligand, isocyanides typically function as superior sigma donors and weaker pi-acceptors, though their electronic properties can be tuned through modification of the organic substituent [2]. This tunability, combined with their relatively small steric footprint, enables the preparation of complexes with high coordination numbers that would be inaccessible with bulkier ligands.
The coordination behavior of isocyanides is governed by their electronic structure, which can be described by two resonance forms: one featuring a triple bond between nitrogen and carbon, and another with a double bond that imparts carbene character to the ligand [1]. This dual nature allows isocyanides to participate in diverse bonding modes, ranging from terminal ligands to bridging coordinations between metal centers. The linear geometry of the M–C≡N–R linkage facilitates the formation of multinuclear complexes with interesting architectural features and potential applications in materials science and catalysis [3]. For researchers working with this compound specifically, it is important to note that its steric properties and electron-donating capabilities place it in the middle range of isocyanide ligands, between the small methyl isocyanide and bulky tert-butyl or aryl isocyanides.
Table 1: Comparison of Common Isocyanide Ligands in Coordination Chemistry
| Isocyanide | Abbreviation | Steric Bulk | Electronic Character | Typical ν(C≡N) Range (cm⁻¹) |
|---|---|---|---|---|
| Methyl | MeNC | Low | Moderate donor | 2165-2110 |
| Isopropyl | iPrNC | Moderate | Good donor | 2165-2110 |
| tert-Butyl | tBuNC | High | Strong donor | 2165-2110 |
| Phenyl | PhNC | Moderate | Moderate donor | 2165-2110 |
| Cyclohexyl | CyNC | Moderate-High | Good donor | 2165-2110 |
This compound exhibits the characteristic linear geometry common to all isocyanides, with a C–N–C bond angle approaching 180° [1]. This linear arrangement minimizes steric congestion around the metal center and allows for the formation of high-coordination number complexes that might be sterically prohibited with bulkier ligands. The isocyano carbon atom serves as the coordination site, forming sigma bonds to metal centers through the lone pair on carbon, while simultaneously engaging in pi-backbonding from filled metal d-orbitals to the empty π* orbitals of the C≡N bond [2]. This backbonding phenomenon is particularly pronounced in electron-rich metal complexes and can be quantified using infrared spectroscopy, as it directly influences the C≡N bond strength and consequently the observed stretching frequency.
The electronic properties of this compound place it in the category of good sigma donors with moderate pi-acceptor capability. Compared to carbon monoxide, this compound is a stronger Lewis base but generally a weaker π-acceptor, except in the case of highly electron-withdrawing substituents like trifluoromethyl isocyanide, which more closely resembles CO in its acceptor properties [2]. The isopropyl group provides a balance between electronic donation and steric protection, making it a versatile ligand for stabilizing metal centers in various oxidation states. This balanced character explains its frequent use in catalytic systems and fundamental organometallic studies where ligand tuning is essential for optimizing reactivity and stability.
Infrared spectroscopy serves as the primary diagnostic tool for characterizing isocyanide complexes and monitoring their coordination behavior. The C≡N stretching vibration (ν(C≡N)) appears as an intense, sharp band in the range of 2165-2110 cm⁻¹ for free isocyanides [2] [1]. Upon coordination to metal centers, the position of this band provides valuable information about the electronic properties of the complex. When isocyanides function primarily as sigma-donor ligands, the ν(C≡N) typically shifts to higher wavenumbers compared to the free ligand. Conversely, in complexes with significant pi-backbonding, electron density is transferred from the metal to the π* orbitals of the C≡N bond, weakening the bond and causing a shift to lower wavenumbers [2].
For this compound specifically, coordination to copper(I) centers in enzymatic systems has been shown to produce characteristic IR absorptions around 2174 cm⁻¹, as demonstrated in studies of peptidylglycine monooxygenase [4]. This value falls within the expected range for isocyanides acting primarily as sigma donors with minimal pi-backbonding. In more electron-rich metal complexes, the stretching frequency for this compound can decrease substantially, sometimes approaching 1900 cm⁻¹ or lower in cases of extensive backbonding or bridging coordination modes. Nuclear magnetic resonance (NMR) spectroscopy also provides valuable characterization data, with the isocyanide carbon atom typically resonating between 150-170 ppm in the ¹³C NMR spectrum, while the carbon atom of the isopropyl group adjacent to the isocyano functionality appears further upfield.
Table 2: Infrared Spectral Data for this compound in Various Environments
| Chemical Environment | ν(C≡N) (cm⁻¹) | Backbonding Characterization | Representative Example |
|---|---|---|---|
| Free ligand | ~2140-2165 | N/A | Pure iPrNC |
| Cu(I) complexes | ~2174 | Weak | PHMcc enzyme [4] |
| Electron-poor metal centers | 2150-2120 | Minimal | Cationic complexes |
| Electron-rich metal centers | 2060-1900 | Significant | Fe(0), Co(-I) complexes |
| Bridging coordination modes | 1700-1650 | Extensive | Polynuclear complexes |
The synthesis of this compound typically follows general isocyanide preparation methods centered on the dehydration of the corresponding formamide precursor. The most common and reliable approach involves the dehydration of N-isopropylformamide using phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine or triethylamine [1]. This method generally provides good yields of this compound while minimizing the formation of side products. The reaction proceeds through the initial formation of a chlorophosphite intermediate, which facilitates the elimination of chloride ion and subsequent deprotonation to generate the isocyanide. Alternative dehydrating agents including toluenesulfonyl chloride, phosgene, diphosgene, or the Burgess reagent can also be employed under appropriate conditions.
Another viable synthetic route to this compound involves the Hofmann isocyanide synthesis (also known as the carbylamine reaction), where a primary amine reacts with chloroform under strongly basic conditions [1]. In this method, the base promotes the formation of dichlorocarbene from chloroform, which then reacts with the primary amine to yield the isocyanide. For this compound specifically, this approach would employ isopropylamine as the starting material. While this method can be effective for the synthesis of volatile isocyanides, it typically requires phase-transfer catalysis or vigorous heating to proceed efficiently. The silver cyanide route, which involves the reaction of alkyl halides with silver cyanide, represents a third potential pathway, though this method is primarily of historical interest and often gives lower yields with aliphatic halides due to competing substitution and elimination reactions [1].
This compound requires careful handling due to the characteristic extremely unpleasant odor common to most volatile isocyanides [1]. Descriptions of this odor range from "penetrating and highly specific" to "overpowering" and "horrible," with the potential to contaminate laboratory air for extended periods. All procedures involving this compound should be conducted in a well-ventilated fume hood with proper personal protective equipment, including gloves, lab coat, and safety glasses. Containers should be securely sealed and stored in secondary containment to prevent accidental release.
Regarding toxicity, while some isocyanides demonstrate significant mammalian toxicity, others have been shown to exhibit "no appreciable toxicity" at moderate doses [1]. Specific toxicological data for this compound is limited in the search results, so the principle of prudent laboratory practice should be applied, treating it as a potential health hazard until specific safety information is obtained. Isocyanides are generally stable under basic conditions but can be sensitive to acidic environments, where they may hydrolyze to the corresponding formamide or undergo polymerization [1]. For disposal, isocyanides can be hydrolyzed by treatment with aqueous acid (e.g., 1M HCl) to convert them to the less volatile and odorous formamide derivatives before disposal according to institutional guidelines for organic compounds.
This compound forms coordination complexes with a wide range of transition metals, exhibiting diverse structural motifs and coordination geometries. Similar to other isocyanides, iPrNC can stabilize metals in various oxidation states, from electron-rich low-valent complexes to electron-deficient cationic species [2]. The homoleptic complex [Fe(iPrNC)₅] represents an illustrative example, adopting a trigonal bipyramidal geometry analogous to its carbonyl counterpart Fe(CO)₅, but with distinct electronic properties due to the stronger donor character of the isocyanide ligand [2]. This enhanced basicity is further demonstrated by the propensity of isocyanide complexes to undergo protonation at the metal center, a transformation not typically observed with metal carbonyls. For instance, Fe(iPrNC)₅ can be readily protonated to form [HFe(iPrNC)₅]⁺, while Fe(CO)₅ remains unaffected under similar conditions [2] [1].
The coordination chemistry of this compound extends to numerous polynuclear complexes where the ligand adopts bridging coordination modes between metal centers. These bridged structures often exhibit characteristically low C≡N stretching frequencies in the IR spectrum (1700-1650 cm⁻¹), indicating substantial pi-backbonding in these electron-rich systems [2]. The flexibility in coordination modes, combined with the moderate steric requirements of the isopropyl group, enables the formation of intricate molecular architectures including clusters and coordination polymers. This structural diversity underpins the utility of this compound in materials science, where it can serve as a building block for functional coordination networks with tailored properties. The ability to form both terminal and bridging ligands depending on the electronic and steric requirements of the metal center makes iPrNC a valuable versatile ligand in supramolecular chemistry and crystal engineering.
Recent investigations into nickel(II)-isocyanide complexes have provided fascinating insights into the mechanistic pathways of isocyanide coupling reactions, challenging long-standing assumptions about the key intermediates in these processes. Studies from 2025 reveal that the active species in Ni(II)-catalyzed isocyanide polymerization may not be a carbene complex as previously proposed, but rather a formamidinyl species [5]. This finding has significant implications for the design of catalytic systems involving isocyanide coupling and polymerization. By employing sterically hindered isocyanides and dialkyldithiophosphate ligands, researchers have successfully suppressed extended polymerization, allowing for the isolation and structural characterization of intermediate complexes that provide snapshots of the initial steps in isocyanide coupling [5].
The controlled stepwise coupling of isocyanides mediated by transition metal complexes represents a powerful strategy for the synthesis of unsymmetrical ligand frameworks and functional materials. In the case of nickel(II) complexes, the use of sterically congested ligand sets has enabled the isolation of intermediate species containing only two coupled isocyanides, which can then be employed in the controlled synthesis of rare mixed Ni(II) complexes utilizing two different isocyanides [5]. This stepwise approach to isocyanide coupling provides unprecedented control over the assembly process and opens new avenues for the preparation of sophisticated molecular architectures. The insights gained from these fundamental studies not only advance our understanding of coordination chemistry but also inform the development of new catalytic transformations and synthetic methodologies involving isocyanide ligands.
Diagram 1: Coordination and Reaction Pathways of this compound at Metal Centers. The mechanism shows the formation of acyclic diaminocarbene (ADC) ligands through nucleophilic attack, with recent evidence suggesting formamidinyl species rather than carbenes as key intermediates in polymerization pathways [5].
The unique physicochemical properties of isocyanides have led to their emerging application in bioorthogonal chemistry for selective biomolecule labeling and modification. This compound and related analogues offer several advantages in biological contexts, including high biocompatibility, stability at physiologically relevant pH (typically pH 4-9), and a remarkably small functional group size with a bond length of only approximately 1.17 Å [6] [7]. This compact dimensions minimizes structural perturbation when incorporated into biomolecules, making isocyanides ideal for studying delicate biological processes without significantly altering the native structure or function of the target biomolecule. These properties have enabled the successful application of isocyanide chemistry for labeling proteins, polysaccharides, and other biomacromolecules in increasingly complex biological environments.
Isocyanides participate in several reaction types that are compatible with aqueous physiological conditions, including multicomponent reactions, α-addition reactions, and [4+1] cycloaddition reactions with tetrazines [6] [7]. The development of these bioorthogonal transformations has expanded the chemical toolbox available for biological discovery, enabling selective labeling of biomolecules in living systems without interference from endogenous cellular components. Among these applications, the strategic incorporation of isocyanide functionalities into biomolecules allows for subsequent conjugation with imaging tags, therapeutic payloads, or affinity handles through highly selective chemoselective reactions that proceed efficiently under mild conditions. The versatility of these transformations continues to drive innovation in chemical biology, with ongoing efforts focused on improving reaction kinetics, developing new bioorthogonal pairs, and expanding the repertoire of compatible biological contexts.
The [4+1] cycloaddition reaction between isocyanides and tetrazines has emerged as a particularly valuable bioorthogonal transformation with diverse applications in chemical biology and drug delivery. This reaction proceeds through an initial cycloaddition to form tetraazanorbornadienimine intermediates, which subsequently undergo retro-[4+2] cycloaddition with nitrogen extrusion to yield imine derivatives [6] [7]. The fate of these imine products depends critically on the substitution pattern of the isocyanide: primary and secondary isocyanides ultimately hydrolyze to release amino-pyrazoles and carbonyl compounds, while tertiary isocyanides form stable adducts that resist further transformation [7]. This differential behavior based on isocyanide structure enables strategic implementation of either stable ligation or controlled release applications.
The "click-to-release" strategy represents a particularly innovative application of isocyanide-tetrazine chemistry, leveraging the spontaneous hydrolysis of primary isocyanide cycloaddition products to achieve controlled activation of biological effectors. In this approach, 3-isocyanopropyl (ICPr) groups serve as masking moieties for phenolic compounds or proteinaceous materials, which remain inactive until exposed to tetrazine derivatives [7]. Upon cycloaddition and subsequent hydrolysis, the active phenol or protein is liberated in a spatially and temporally controlled manner, enabling precise modulation of biological function. This technology has been successfully applied to the controlled activation of prodrugs, the regulation of protein function, and the simultaneous release of multiple fluorophores from caged precursors [7]. Recent advances in tetrazine design, particularly the development of asymmetric tetrazines with bulky electron-withdrawing substituents, have significantly enhanced the reaction kinetics between tetrazines and isocyanides, further improving the utility of this bioorthogonal platform for biological applications [7].
Diagram 2: Bioorthogonal Labeling and Click-to-Release Strategy Using Isocyanide-Tetrazine Chemistry. The pathway illustrates how tertiary isocyanides form stable adducts for biomolecule labeling, while primary isocyanides enable release applications through hydrolysis [6] [7].
Principle: This protocol describes the synthesis of this compound through dehydration of N-isopropylformamide using phosphorus oxychloride (POCl₃) as the dehydrating agent in the presence of base. The method follows general isocyanide synthesis procedures [1] with specific adaptations for the volatile nature of this compound.
Materials:
Equipment:
Procedure:
Characterization:
Safety Notes:
Principle: This protocol adapts the synthesis of copper(I)-isocyanide complexes based on the literature procedure for [Cu(1,2-Me₂Im)₂(DIMPI)]⁺ as a model for isocyanide binding to copper(I) centers [4]. The method demonstrates the general approach for preparing tetrahedral copper(I) complexes with isocyanide ligands.
Materials:
Equipment:
Procedure:
Characterization:
The coordination chemistry of this compound continues to offer intriguing possibilities for fundamental research and practical applications across multiple disciplines. Recent advances in understanding the mechanistic pathways of isocyanide coupling reactions, particularly the identification of formamidinyl species rather than carbenes as key intermediates in nickel-catalyzed polymerizations, represent significant progress in the field [5]. These insights not only challenge established paradigms but also open new avenues for controlling isocyanide reactivity in synthetic transformations. The continued development of sterically hindered ligands to suppress undesired polymerization while enabling the isolation of reactive intermediates provides a powerful strategy for elucidating complex reaction mechanisms and developing new catalytic processes.
The expanding applications of isocyanides in bioorthogonal chemistry and chemical biology suggest a promising future for this compound and its derivatives in biological contexts. The unique combination of small size, biocompatibility, and versatile reactivity positions isocyanides as valuable tools for biomolecule labeling, imaging, and therapeutic applications [6] [7]. Future research directions will likely focus on improving the kinetics of isocyanide-tetrazine cycloadditions through rational design of both reaction partners, expanding the scope of bioorthogonal cleavage reactions, and developing new strategies for incorporating isocyanide functionalities into biomolecules. Additionally, the exploration of isocyanide coordination chemistry with main group metals represents an emerging frontier with potential implications for materials science and catalysis [3]. As these research trajectories converge, this compound and its analogues are poised to play increasingly important roles at the interface of coordination chemistry, chemical biology, and materials science.
The table below summarizes major palladium-catalyzed isocyanide insertion reactions applicable to isocyanide inputs.
| Reaction Type | Core Reactants | Key Product | Reported Isocyanide Scope | Catalyst System |
|---|---|---|---|---|
| Imidoylative Suzuki [1] | Aryl Iodide + Aryl Boronic Acid + Isocyanide | Biaryl Ketone (after hydrolysis) | Primarily tert-butyl shown. | Pd₀, Ligand, Base |
| Imidoylative Sonogashira [1] | ortho-Bromo Aniline + Phenylacetylene + Isocyanide | 4-Aminoquinoline | Tolerates primary, secondary (incl. with amine/carbamate), and tertiary isocyanides. | Pd₀/CuI, Ligand, Base |
| Double Isocyanide Insertion (Negishi-type) [1] | Aryl Iodide + Alkyl Zinc Reagent + Isocyanide | Diketone or Quinoxaline (after condensation) | Primarily tert-butyl; others gave poor conversion. | Pd₀, dppf Ligand |
| Photocatalytic Insertion into Alkyl Iodides [2] | Alkyl Iodide + Water + Isocyanide | Secondary Amide | Tertiary (best), secondary (moderate), primary (prone to double insertion). | Pd(PPh₃)₄, DMAP, Et₃N, Blue Light |
The following workflow and detailed protocol are adapted from general palladium-catalyzed isocyanide insertion methods, with specific parameters based on a recently published photocatalytic system for alkyl iodide substrates [2].
This protocol is highly relevant for using secondary alkyl iodides, a typically challenging substrate class.
Reaction Equation:
Alkyl Iodide + Isocyanide + H₂O → Amide
Materials:
Procedure:
While specific data on isopropyl isocyanide is limited, its properties as a secondary isocyanide suggest it may be a viable substrate. Based on the general trends observed, you can expect:
Future developments will likely focus on expanding the scope to include less reactive electrophiles and achieving high levels of enantioselectivity in cyclization and coupling reactions [3].
1. Fundamental Properties Isopropyl isocyanide (CAS 598-45-8) is an aliphatic isocyanide with a boiling point of 75 °C and a density of 0.733 g/mL at 25 °C. It has an assay of 97% and should be stored at 2-8°C. It is classified as a flammable liquid and has a flash point of 20.6 °C (closed cup). Appropriate personal protective equipment, including gloves and eyeshields, is required during handling [1].
2. Role in Palladium-Catalyzed Insertion Reactions In palladium-catalyzed cross-couplings, isocyanides can act as a versatile C1 building block, inserting into a palladium-carbon bond. The general mechanism involves [2] [3]:
This chemistry enables "imidoylative cross-couplings," which are analogous to carbonylative cross-couplings but use isocyanides as a surrogate for toxic carbon monoxide gas [2].
3. Use in Multicomponent Reactions (MCRs) this compound is employed in classic isocyanide-based MCRs, such as the Passerini and Ugi reactions, which are powerful for rapidly generating molecular complexity [4].
A key advancement is the concept of "nitrilium trapping." When a reactant with an internal nucleophile is used, the nitrilium intermediate can be captured intramolecularly, leading to the formation of various heterocycles in a single pot [4].
This one-pot protocol describes a cascade reaction to synthesize medicinally valuable 4-aminoquinolines, demonstrating excellent tolerance for primary and secondary isocyanides, including this compound [2] [3].
Reaction Mechanism Diagram
Materials
Procedure
Notes
This compound can be directly used in classic MCRs. The following table summarizes its role in two fundamental reactions [4].
Table 1: Overview of Fundamental Multicomponent Reactions using this compound
| Reaction Type | Components | Role of this compound | Product |
|---|---|---|---|
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, This compound | Nucleophilic attack on the imine to form a nitrilium ion, which is trapped by the carboxylic acid. | Bis-amide |
| Passerini Reaction | Aldehyde, Carboxylic Acid, This compound | Nucleophilic attack on the carbonyl, followed by trapping of the nitrilium ion by the carboxylate. | α-Hydroxy Carboxamide |
General MCR Procedure
Isopropyl isocyanide (2-isocyanopropane) represents an important class of ligands in coordination chemistry and organic synthesis, serving as a versatile building block for the preparation of various metal complexes and pharmaceutical intermediates. As an alkyl isocyanide, it features a formally divalent carbon atom that exhibits both nucleophilic and electrophilic character, enabling diverse reactivity patterns. The coordination properties of isocyanides are characterized by their ability to function as sigma-donor ligands with modest pi-acceptor capability, making them particularly valuable in the construction of transition metal complexes that often mirror the stoichiometry and structures of metal carbonyls while offering superior Lewis basicity [1]. The unique electronic configuration of the isocyanide functional group contributes to its distinctive characteristic odor, which is notably pungent and has been described as offensive and penetrating, necessitating careful handling in controlled environments [2] [3].
The significance of this compound extends across multiple domains of chemical research, particularly in the development of novel antimicrobial agents and as a key component in multicomponent reactions (MCRs). These applications leverage the distinctive reactivity of the isocyanide functional group, which allows for the efficient construction of complex molecular architectures from simple starting materials. The structural features of this compound, including its moderate steric bulk and electron-donating characteristics, make it particularly suitable for coordination with various transition metals, forming complexes that exhibit interesting chemical and biological properties [3] [1]. Furthermore, the linear geometry of the isocyanide functional group (R-N≡C) results in a small cone angle, facilitating the preparation of polyisocyanide complexes with high coordination numbers, which is advantageous for creating diverse metallorganic structures with potential pharmaceutical applications [1].
Table 1: Key physicochemical properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₄H₇N | [3] |
| CAS Registry Number | 598-45-8 | [3] |
| Assay/Purity | 97% | [3] |
| Boiling Point | 75 °C | [3] |
| Density | 0.733 g/mL at 25 °C | [3] |
| Refractive Index | n²⁰/D 1.371 | [3] |
| Flash Point | 20.6 °C (closed cup) | [3] |
| Vapor Pressure | Not specified | - |
| Storage Conditions | 2-8°C | [3] |
Table 2: Safety and handling considerations for this compound
| Safety Aspect | Classification/Requirement | Reference |
|---|---|---|
| GHS Hazard Statements | Acute Tox. 3 (Dermal, Inhalation, Oral), Flam. Liq. 2 | [3] |
| Personal Protective Equipment | Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter | [3] |
| Odor Characteristics | Pungent, foul-smelling | [2] [3] |
| Recommended Work Environment | Chemical fume hood | [2] |
| Decontamination Procedure | Wash with 5% methanolic sulfuric acid solution | [2] |
The volatile nature and low flash point of this compound classify it as a Flammable Liquid Category 2, requiring strict precautions against ignition sources during handling. Its acute toxicity profile (Category 3 for oral, dermal, and inhalation exposure pathways) necessitates comprehensive personal protective equipment including chemical-resistant gloves, eye and face protection, and appropriate respiratory protection when adequate ventilation cannot be ensured. The characteristic disagreeable odor of isocyanides provides an inherent warning property but also requires specific decontamination protocols for equipment using acidic methanol solutions to neutralize residual isocyanide compounds [2]. Storage stability is maintained at refrigerated temperatures (2-8°C) to prevent decomposition, and containers should be tightly sealed to prevent release of vapors and absorption of moisture, which could potentially affect the compound's reactivity in subsequent synthetic applications [3].
The most reliable and widely applied method for the synthesis of this compound involves the dehydration of N-isopropylformamide using phosphorous oxychloride in the presence of pyridine as a base. This method, adapted from the classic procedure for cyclohexyl isocyanide development, offers a favorable balance of convenience and safety compared to alternative approaches utilizing highly toxic phosgene [2]. The reaction proceeds through a dehydration mechanism wherein the formamide substrate undergoes elimination of water, facilitated by the phosphoryl chloride reagent, to generate the isocyanide functionality.
The standard reaction setup involves a three-necked round-bottom flask equipped with a Hershberg stirrer, dropping funnel, reflux condenser, and thermometer. The apparatus should be assembled in a chemical fume hood to protect against the pungent odor and potential toxicity of isocyanide vapors. The reaction is typically conducted using N-isopropylformamide (1.00 mole) dissolved in a mixture of pyridine (6.2 moles) and petroleum ether (b.p. 30-60°C) as the reaction medium. The flask is immersed in an ice bath to maintain temperature control during the slow addition of phosphorous oxychloride (0.60 mole) over 30-40 minutes with vigorous stirring. Following complete addition, the reaction mixture is stirred under reflux for an additional 10 minutes to ensure complete conversion, then cooled to 0-5°C, resulting in the formation of a heavy slurry [2].
Table 3: Typical reaction parameters for this compound synthesis
| Parameter | Specification | Notes |
|---|---|---|
| Reaction Scale | 1.00 mole N-isopropylformamide | Scalable with appropriate adjustments |
| Solvent System | Pyridine/petroleum ether | Maintains reaction homogeneity |
| Molar Ratio | 1:6.2:0.6 (formamide:pyridine:POCI₃) | Optimal for dehydration |
| Reaction Temperature | 0-5°C (initial), then reflux | Controlled addition essential |
| Reaction Time | 30-40 min (addition) + 10 min (reflux) | Completion monitored by TLC |
Upon completion of the reaction, the workup procedure begins with the gradual addition of ice water (800 mL per mole of formamide starting material) with continued stirring, which facilitates the dissolution of the solid material that forms during the reaction. The resulting biphasic mixture is transferred to a separatory funnel, where the organic phase containing the crude this compound is separated from the aqueous layer. The aqueous phase is then extracted with petroleum ether (3 × 60 mL portions) to recover any residual product, and these extracts are combined with the main organic phase. The combined organic extracts are subsequently washed with water (3 × 100 mL portions) to remove residual pyridine and other water-soluble impurities, then dried over anhydrous magnesium sulfate (20 g) [2].
The purification of this compound is accomplished through fractional distillation under reduced pressure to minimize thermal decomposition. The distillation apparatus typically consists of a 40-cm vacuum-jacketed Vigreux column or a 50-cm spinning-band column for improved separation efficiency. The petroleum ether solvent is rapidly removed under slightly reduced pressure with the bath temperature maintained at 50-60°C to prevent excessive heating. The product is collected as a colorless liquid at 56-58°C/11 mmHg, with typical yields ranging from 38% to 61% depending on the specific conditions and efficiency of the workup procedure [2]. To minimize resinification of the isocyanide product, the distillation should be performed as rapidly as possible, with the pot temperature not exceeding 90°C. The identity and purity of the distilled product can be confirmed by refractive index measurement (n₂₀/D 1.371) and infrared spectroscopy, which typically shows an intense C≡N stretching band in the range of 2165-2110 cm⁻¹ [3] [1].
This compound demonstrates significant versatility in its coordination chemistry, forming complexes with various transition metals that often parallel the structural motifs observed in metal carbonyl chemistry while exhibiting distinct electronic properties. According to the Covalent Bond Classification method, isocyanides are classified as L ligands—charge-neutral Lewis bases that donate two electrons through the carbon atom of the isocyanide functionality [1]. In the context of HSAB theory, this compound is considered a soft ligand, favoring coordination with soft metal centers. The coordination geometry of metal-isocyanide complexes is influenced by the small cone angle of the isocyanide ligand, which facilitates the formation of complexes with high coordination numbers, such as the eight-coordinate cation [Nb(CNBu-t)₆I₂]⁺ [1].
A distinctive feature of isocyanide coordination is the linear M-C-N linkage, which can deviate from 180° in electron-rich complexes due to enhanced π-backbonding. This backbonding interaction involves donation of electron density from filled metal d-orbitals to the vacant π* antibonding orbitals of the isocyanide, resulting in a strengthening of the metal-carbon bond and a weakening of the carbon-nitrogen bond. This electronic interplay is reflected in the infrared spectroscopy characteristics, where the C≡N stretching frequency (νC≡N) shifts to lower wavenumbers (as low as 2060-1920 cm⁻¹ for terminal isocyanides in electron-rich complexes) compared to the free ligand, providing a valuable diagnostic tool for assessing the electronic properties of the metal center [1]. The coordination versatility of this compound enables its application in the synthesis of diverse architectures, including mononuclear complexes, clusters, and polymers with tailored electronic characteristics.
The Ni(II)-catalyzed polymerization of isocyanides represents an important transformation that produces chiral helical polyisocyanide polymers through rapid living polymerization processes. This reactivity was first demonstrated in pioneering work by Grundman and Otsuka, and later extensively studied by Drenth, Nolte, Deeming, and Novak [4]. The generally accepted mechanism for this polymerization—the so-called "merry-go-round" mechanism—proposes initiation through nucleophilic attack of a primary or secondary amine on a coordinated isocyanide in a cationic square-planar tetrakis-isocyanide Ni(II) complex, generating a carbene ligand that subsequently attacks adjacent coordinated isocyanides, propagating the polymerization through successive attacks around the Ni coordination sphere [4].
Recent investigations have revealed that the key active species in this polymerization may not be a carbene as previously proposed, but rather a formamidinyl species. Through the use of sterically hindered isocyanides and dialkyldithiophosphate ligands, researchers have successfully suppressed extended polymerization, allowing the isolation and characterization of monomeric cationic Ni(II) complexes that result from the coupling of three isocyanides [4]. These complexes represent snapshots of the initial steps of isocyanide polymerization and provide valuable insights into the mechanism of C–C bond formation. The strategic application of steric congestion enables a stepwise and controlled synthesis of mixed Ni(II) complexes using different isocyanides, opening new avenues for the preparation of well-defined oligomeric materials with tailored sequences and properties [4].
The unique reactivity profile of this compound has positioned it as a valuable component in isocyanide-based multicomponent reactions (IMCRs) for the generation of structurally diverse compound libraries with potential antimicrobial activity. Multicomponent reactions represent powerful tools in medicinal chemistry, enabling the synthesis of highly functionalized molecules in a single pot through the convergent combination of three or more reactants [5]. The structural diversity achieved through these efficient transformations allows researchers to rapidly assemble libraries of compounds for biological evaluation and identify novel leads as potential therapeutic agents addressing the ongoing challenge of antibiotic resistance [5].
This compound participates in several important multicomponent reactions, including the Ugi four-component reaction (U-4CR), which involves the condensation of an amine, carbonyl compound, isocyanide, and carboxylic acid to produce α-acylamido carboxamides [5]. This reaction, first reported by Ivar Karl Ugi in the mid-20th century, has become a cornerstone of combinatorial chemistry and diversity-oriented synthesis, particularly for the generation of compound libraries based on peptide-like scaffolds. The efficiency of these transformations in producing molecular complexity makes them particularly valuable for exploring structure-activity relationships that drive the development of new therapeutic agents targeting resistant pathogens [5]. The implementation of solid-phase versions and stereoselective variants of these reactions has further expanded their utility in medicinal chemistry, enabling the systematic investigation of chemical space around privileged heterocyclic scaffolds that constitute a significant proportion of marketed antimicrobial drugs [5].
Title: Experimental workflow for this compound synthesis Width: 760px
Reaction Setup and Execution: Begin by assembling a 2-liter three-necked round-bottom flask equipped with a Hershberg stirrer, dropping funnel, reflux condenser, and thermometer. Place this apparatus in a chemical fume hood to ensure adequate ventilation. Charge the flask with N-isopropylformamide (1.00 mole), pyridine (500 mL, 6.2 moles), and petroleum ether (300 mL, b.p. 30-60°C). Immerse the flask in an ice bath and allow the mixture to cool to 0-5°C with continuous stirring. Add phosphorous oxychloride (92 g, 0.60 mole) dropwise from the dropping funnel over a period of 30-40 minutes while maintaining the reaction temperature below 5°C. After complete addition, remove the ice bath and heat the mixture under reflux with continued stirring for 10 minutes. Subsequently, recool the reaction mixture to 0-5°C, resulting in the formation of a heavy slurry [2].
Workup and Purification: Gradually add ice water (800 mL) to the cold reaction mixture with vigorous stirring, continuing until all solid material has completely dissolved. Transfer the mixture to a separatory funnel and separate the organic phase. Extract the aqueous phase with three 60-mL portions of petroleum ether, combining these extracts with the main organic phase. Wash the combined organic extracts with three 100-mL portions of water to remove residual pyridine and other water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (20 g) for 30 minutes with occasional swirling. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator with the water bath temperature not exceeding 50°C. Purify the crude product by distillation through a 40-cm vacuum-jacketed Vigreux column under reduced pressure (11 mmHg), collecting the fraction boiling at 56-58°C as the desired product. The typical yield ranges from 38% to 61%, and the product should be stored under refrigeration (2-8°C) in a tightly sealed container [2] [3].
Title: Nickel(II) isocyanide complex formation workflow Width: 760px
The synthesis of well-defined Nickel(II) isocyanide complexes requires careful attention to steric factors and electronic properties to prevent uncontrolled polymerization. Begin with the preparation of a cationic bis-isocyanide Ni(II) precursor complex featuring dialkyldithiophosphate ancillary ligands, which provide stability to the square-planar Ni(II) center. Use sterically hindered isocyanides such as 2,6-disubstituted aryl isocyanides to suppress extended polymerization. To a solution of this precursor complex in dichloromethane, add diethylamine (2 equivalents) and stir the reaction at room temperature for 30 minutes. During this time, the reaction mixture typically develops a yellow color indicative of carbene complex formation [4].
Monitor the reaction progress by infrared spectroscopy, observing the characteristic C≡N stretching frequencies which typically appear in the range of 2165-2110 cm⁻¹ for coordinated isocyanides, with shifts to lower wavenumbers indicating effective π-backbonding. Precipitate the yellow cationic carbene complex by careful addition of diethyl ether, collecting the microcrystals by filtration. Concentrate the deep red mother liquor in methanol and cool at -25°C for 24 hours to obtain red crystals of the neutral complex resulting from the coupling of three isocyanides. Characterize both complexes by X-ray crystallography, NMR spectroscopy, and IR spectroscopy to confirm their structures and evaluate the extent of isocyanide coupling [4].
The handling of this compound requires strict adherence to safety protocols due to its classification as a substance with acute toxicity (Category 3 for oral, dermal, and inhalation exposure) and as a flammable liquid (Category 2) with a flash point of only 20.6°C [3]. All procedures should be conducted in a properly functioning chemical fume hood to prevent inhalation exposure, and appropriate personal protective equipment including chemical-resistant gloves, safety goggles, faceshields, and protective clothing should be worn at all times. Given the particularly disagreeable odor of isocyanides, which provides an inherent warning property, any detection of the characteristic pungent smell indicates potential exposure and necessitates immediate verification of containment measures [2].
Emergency procedures should be established for spill containment and exposure incidents, including the use of acidic decontamination solutions (5% methanolic sulfuric acid) to neutralize spilled isocyanide and eliminate the odor [2]. Equipment used in isocyanide chemistry should be rigorously cleaned with this acidic methanol solution to prevent persistent odor contamination. From a regulatory perspective, this compound falls under Water Hazard Class 3 (WGK 3), indicating severe hazard to aquatic organisms and requiring measures to prevent environmental release [3]. Proper waste disposal as hazardous chemical waste is essential, and transportation should follow the regulations for flammable toxic liquids. These comprehensive safety measures are necessary to mitigate the risks associated with this compound while enabling its valuable applications in synthetic and medicinal chemistry.
This compound represents a versatile and valuable building block in coordination chemistry and drug discovery, despite the challenges associated with its handling and purification. The detailed synthetic protocols outlined in these Application Notes provide researchers with reliable methods for the preparation and application of this specialized ligand in various contexts. The unique reactivity of this compound in multicomponent reactions and its coordination behavior with transition metals, particularly Nickel(II), continue to offer opportunities for the development of novel complex architectures and potentially bioactive molecules. By adhering to the safety guidelines and experimental procedures detailed in this document, researchers can leverage the distinctive properties of this compound while maintaining a safe laboratory environment.
Isocyanides represent a unique class of reactive organonitrogen compounds characterized by their divalent carbon center and remarkable amphiphilic reactivity. First synthesized by Lieke in 1859, isocyanides remained largely laboratory curiosities until the development of practical synthetic methods by Passerini (1921) and Ugi (1959) demonstrated their tremendous utility in multicomponent reactions (MCRs). The isocyanide-based multicomponent reactions (IMCRs) leverage the ability of the isocyanide carbon to undergo both nucleophilic and electrophilic attacks, enabling the convergent assembly of complex molecules from simple building blocks. Among the various isocyanides employed in synthetic chemistry, isopropyl isocyanide holds particular value due to its balanced steric and electronic properties, which often lead to improved reaction kinetics and product yields compared to more sterically hindered tert-butyl analogs or less stable linear derivatives.
The strategic importance of IMCRs in modern drug discovery stems from their exceptional atom economy, step efficiency, and ability to generate structural diversity in minimal synthetic steps. Contemporary medicinal chemistry increasingly relies on these efficient transformations to access pharmacologically privileged scaffolds, particularly heterocyclic systems that constitute the core structural elements of most marketed drugs. This compound specifically contributes to this synthetic toolbox through its participation in both classical MCRs and innovative post-condensation modifications, enabling the construction of diverse heterocyclic systems ranging from simple five-membered rings to complex polycyclic architectures with potential biological activity.
The remarkable versatility of this compound in heterocyclic synthesis primarily manifests through its participation in several fundamental transformations, most notably the Ugi four-component reaction (Ugi-4CR) and Passerini three-component reaction. In the classic Ugi-4CR protocol, this compound reacts concurrently with a carbonyl compound (aldehyde or ketone), an amine, and a carboxylic acid to generate α-acylamino carboxamide adducts that serve as privileged precursors for subsequent cyclization. The Passerini reaction represents an equally important transformation where this compound combines with a carbonyl compound and carboxylic acid to produce α-hydroxy carboxamides. Both reactions proceed through a critical nitrilium ion intermediate that undergoes nucleophilic trapping, with the specific reaction trajectory determined by the presence or absence of the amine component.
The strategic positioning of the isopropyl group within the resulting adducts creates unique opportunities for post-condensation cyclizations that dramatically expand the structural diversity accessible from these one-pot processes. The moderate steric demand of the isopropyl moiety often creates an optimal balance between transition state stabilization and conformational flexibility, enabling cyclization pathways that might be disfavored with either more sterically encumbered (e.g., tert-butyl) or less hindered (e.g., methyl) isocyanides. This property makes this compound particularly valuable for constructing medium-sized rings and fused polycyclic systems that represent challenging synthetic targets in medicinal chemistry programs.
Table 1: Heterocyclic Systems Accessible via this compound-Based Ugi Reactions
| Heterocycle Class | Ring Size | Key Starting Materials | Representative Yield Range | Biological Relevance |
|---|---|---|---|---|
| 2,5-Diketopiperazines | 6-membered | Ugi adducts with propargyl amine | 65-92% | Kinase inhibitors, CNS agents |
| β-Lactams | 4-membered | Ugi adducts with electron-deficient alkenes | 45-85% | Antimicrobial agents |
| γ-Lactams | 5-membered | Ugi adducts from 2-butynoic acid | 70-95% | Bioactive natural product analogs |
| Tetrazole-ketopiperazines | Bicyclic | Isocyanoacetate derivatives, TMSN₃ | 20-72% | Anticancer, antiviral |
| Imidazoles | 5-membered | Uracil-derived acetic acids, NH₄OAc | 55-90% | Nucleoside analogs |
The nitrilium trapping strategy represents a particularly powerful extension of classical Ugi chemistry, enabling direct access to heterocyclic systems without the need for post-condensation modifications. When bifunctional substrates containing additional nucleophilic centers participate in the Ugi reaction, the normally transient nitrilium intermediate can be intercepted intramolecularly, leading directly to cyclic products. For example, employing amino acids as the carboxylic acid component can result in lactam formation, while ortho-substituted anilines frequently produce indole or quinoline derivatives through intramolecular arylation pathways. The this compound component often demonstrates superior performance in these demanding transformations compared to other isocyanides, as evidenced by consistently higher yields and reduced formation of byproducts.
The synthetic utility of this compound extends beyond the classical Ugi reaction to include several specialized variations that provide complementary access to heterocyclic scaffolds. The Ugi-tetrazole reaction (also known as the azido-Ugi reaction) replaces the carboxylic acid component with trimethylsilyl azide (TMSN₃) or related azide sources, leading directly to 1,5-disubstituted tetrazole rings that function as bioisosteric replacements for carboxylic acids in drug design. Similarly, the Ugi-Smiles reaction employs electron-deficient phenols as acidic components, ultimately producing N-aryl aminocarbonyl derivatives that readily undergo cyclization to benzoxazole and related benzofused heterocycles. In each case, the isopropyl substituent on the isocyanide contributes favorably to the reaction energetics and product stability.
The pivotal event in most isocyanide-based multicomponent reactions is the generation and subsequent trapping of a nitrilium ion intermediate. This highly electrophilic species forms when the isocyanide carbon attacks an activated carbonyl (in the Passerini reaction) or an iminium ion (in the Ugi reaction), resulting in a positively charged nitrogen and a nucleophilic α-carbon. In classical MCRs, this intermediate is intercepted by an external nucleophile (typically a carboxylic acid), but in heterocycle-forming variations, the nitrilium ion is captured by an internal nucleophile strategically positioned within one of the reaction components.
Diagram: Nitrilium Ion Trapping Mechanism in Ugi-Based Heterocyclization
This mechanistic pathway enables exceptional structural diversification as the nature of the internal nucleophile and the tether length directly control the ring size and heteroatom composition of the resulting cyclic system. The isopropyl group on the isocyanide influences this process through subtle steric guidance that can favor particular cyclization modes while disfavoring unproductive side reactions. Additionally, the electron-donating character of the isopropyl group modestly enhances nucleophilicity at the isocyanide carbon, facilitating the critical initial attack on the iminium electrophile.
The integration of this compound-based heterocyclization strategies into drug synthesis campaigns has enabled efficient access to several therapeutically significant compounds. A notable application appears in the synthesis of Crixivan (Indinavir), an important HIV protease inhibitor developed by Merck, where an Ugi reaction employing this compound provided efficient access to the core piperazine scaffold in a strategically critical bond-forming operation. Similarly, the potent opioid analgesic carfentanil has been synthesized using a convertible isocyanide approach, where 2-bromo-6-isocyanopyridine participated in an Ugi reaction followed by acidic methanolysis to yield the target compound in near-quantitative yield (98%) [1]. These successful applications underscore the strategic value of this compound MCRs in streamlining synthetic routes to complex pharmaceuticals.
The synthetic versatility of this compound has also been exploited in natural product synthesis, as demonstrated by the preparation of (-)-viridic acid, a tetrapeptide produced by Penicillium fungi species. In this approach, researchers employed an Ugi-4CR using an anthranilate-derived isocyanide with isobutyraldehyde, methylamine, and a dipeptide fragment, followed by saponification to obtain the racemic natural product in 83% yield [1]. Biological evaluation revealed significant antibacterial activity against the Gram-negative bacterium Aliivibrio fischeri, with IC₅₀ values of 45.0 ± 4.4 μM for the pure enantiomer and 38.4 ± 5.8 μM for the racemic mixture. This application highlights how this compound-mediated MCRs can provide rapid access to complex natural product scaffolds for structure-activity relationship studies.
Beyond their application in targeted synthesis of specific drug molecules, this compound-based MCRs have proven exceptionally valuable for generating diverse libraries of biologically active heterocycles. For instance, researchers have prepared a series of phosphonic pseudo-peptides using 1-isocyano-2-methylpropanephosphonic acid di(4-S-methylphenyl) ester in Ugi reactions with various aldehydes, amines, and carboxylic acids. These compounds demonstrated potent inhibition of human neutrophil elastase, a serine protease implicated in pathological conditions including cystic fibrosis and rheumatoid arthritis [1]. The most active analogs exhibited second-order inhibition rate constants (kobs/[I]) exceeding 1400 M⁻¹s⁻¹, highlighting their potential as therapeutic candidates for protease-mediated diseases.
Table 2: Selected Bioactive Heterocycles Synthesized Using this compound
| Heterocyclic System | Biological Target | Potency/Activity | Therapeutic Area |
|---|---|---|---|
| Phosphonic pseudo-peptides | Human neutrophil elastase | kobs/[I] = 1415 M⁻¹s⁻¹ | Cystic fibrosis, arthritis |
| HDAC inhibitors | Histone deacetylase | IC₅₀ in nanomolar range | Oncology |
| Norsufentanil derivatives | Opioid receptor | More potent than sufentanil | Pain management |
| Tetrazole peptidomimetics | Undisclosed | Moderate to high activity | Infectious disease |
| Viridic acid analogs | Bacterial growth | IC₅₀ = 38-45 μM | Antibacterial |
Another significant application involves the development of histone deacetylase (HDAC) inhibitors with potential antitumor activity. In this approach, researchers utilized this compound in Ugi reactions to assemble zinc-chelating scaffolds that were subsequently functionalized with benzamide or hydroxamate groups to yield potent HDAC inhibitors currently in clinical trials as anticancer agents [1]. The strategic incorporation of the isopropyl group in these molecular architectures contributed favorably to pharmacokinetic properties including metabolic stability and membrane permeability, underscoring the value of this isocyanide in drug-oriented synthesis.
Purpose: This protocol describes the standard procedure for executing a Ugi four-component reaction (U-4CR) employing this compound to generate peptide-like α-acylamino carboxamide precursors for heterocyclic systems [2] [1].
Materials and Equipment:
Procedure:
Notes:
Purpose: This procedure details the transformation of Ugi adducts containing propargyl amine derivatives into 2,5-diketopiperazines via a triphenylphosphine-mediated cyclization [3].
Materials and Equipment:
Procedure:
Notes:
Diagram: Experimental Workflow for Ugi/Post-Cyclization Sequence
Successful implementation of this compound-based heterocycle synthesis requires rigorous analytical characterization to verify structural identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides essential structural information, with characteristic chemical shifts observed for products derived from this compound. The isopropyl group typically displays a distinctive doublet between 1.0-1.2 ppm in the ( ^1H ) NMR spectrum, corresponding to the six methyl protons, and a septet around 3.5-4.5 ppm for the single methine proton. In the ( ^{13}C ) NMR spectrum, the key amide carbonyl carbon appears between 165-175 ppm, while the carbon adjacent to the nitrogen typically resonates between 50-65 ppm, providing signature patterns for Ugi-derived products.
Mass spectrometry represents another critical analytical tool, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) techniques proving most generally applicable for these nitrogen-rich compounds. For heterocyclic products incorporating tetrazole rings, high-resolution mass spectrometry (HRMS) typically confirms the molecular formula with mass accuracy within 5 ppm. Additionally, infrared spectroscopy can provide supporting evidence through characteristic absorption bands, including amide C=O stretches around 1640-1680 cm⁻¹, and the absence of the intense isocyanide band at 2100-2160 cm⁻¹, confirming complete consumption of the starting isocyanide.
Effective purification of this compound-derived heterocycles typically employs flash column chromatography with silica gel stationary phases and ethyl acetate/hexane or dichloromethane/methanol mobile phase gradients. For more polar heterocyclic products, reversed-phase chromatography (C18 silica) with water/acetonitrile gradients often provides superior separation. Analytical HPLC methods using C18 columns (150 × 4.6 mm, 5 μm particle size) with water/acetonitrile gradients containing 0.1% formic acid effectively assess compound purity, with detection typically at 254 nm. For compounds intended for biological screening, purity should exceed 95% as determined by HPLC-UV analysis.
This compound requires careful handling due to its volatile nature and potential toxicity. Although generally less malodorous than lower molecular weight alkyl isocyanides, it should be manipulated in a well-ventilated fume hood using appropriate personal protective equipment including nitrile gloves, lab coat, and safety goggles. Storage should be in tightly sealed containers under inert atmosphere at 2-8°C to prevent degradation. Before employing this compound in synthetic campaigns, researchers should consult the relevant Safety Data Sheet (SDS) and conduct a comprehensive risk assessment addressing potential exposure pathways and emergency procedures.
From a regulatory perspective, compounds synthesized for pharmaceutical applications must adhere to ICH guidelines for impurity profiling and quality control. The well-defined reaction pathways associated with this compound MCRs generally produce predictable impurity profiles that facilitate purification and characterization. When these synthetic methodologies are employed to generate compound libraries for biological screening, careful documentation of synthetic procedures and analytical data is essential for intellectual property protection and regulatory compliance in later development stages.
The strategic application of This compound in heterocycle synthesis provides medicinal chemists with a versatile and efficient platform for accessing structurally diverse scaffolds with drug-like properties. The well-balanced steric and electronic properties of this reagent contribute to favorable reaction kinetics and product stability across diverse reaction classes, particularly the Ugi four-component reaction and its various post-condensation modifications. The continuing evolution of novel MCR methodologies, combined with increasing understanding of structure-reactivity relationships in isocyanide chemistry, promises to further expand the utility of this versatile synthon in drug discovery campaigns.
Future developments in this field will likely focus on expanding the chemo- and stereoselectivity of this compound reactions through innovative catalysis strategies, enabling more efficient access to enantiopure heterocyclic architectures. Additionally, the integration of these synthetic methodologies with bioorthogonal conjugation chemistry may create new opportunities for targeted drug delivery and chemical biology applications. As the pharmaceutical industry continues to prioritize synthetic efficiency and molecular diversity in lead discovery and optimization programs, the strategic value of this compound-based heterocyclization methods is positioned for continued growth.
This compound (CAS 598-45-8) represents a valuable building block in modern organic synthesis, particularly in solid-phase synthesis and multicomponent reactions. This volatile liquid with the molecular formula C₄H₇N serves as a crucial reactant in the construction of complex molecular architectures, especially in the context of drug discovery and combinatorial chemistry. The compound's linear isocyano group (–N⁺≡C⁻) exhibits unique reactivity that enables the formation of multiple bonds in a single synthetic operation, making it particularly advantageous for generating diverse compound libraries for biological screening. [1] [2]
The integration of this compound into solid-phase synthetic methodologies addresses several practical challenges associated with this reagent class. While isocyanides in general are characterized by their penetrating and unpleasant odor, performing reactions with these compounds on solid supports significantly minimizes odor-related issues, enhancing their utility in laboratory settings. Additionally, the solid-phase approach simplifies purification procedures, as excess reagents can be efficiently removed through simple washing steps, leading to higher purity products with reduced processing time. These practical advantages have established this compound as a privileged reactant in sophisticated synthetic protocols, particularly in the construction of structurally diverse compounds with potential biological activity. [3] [2]
This compound exhibits distinct structural characteristics and physicochemical properties that directly influence its synthetic applications. The molecule features a linear isocyano group (–N⁺≡C⁻) with a carbon-nitrogen distance of approximately 115.8 pm and C-N-C angles approaching 180°, which contributes to its unique reactivity pattern. The compound's strong absorption in infrared spectroscopy appears in the range of 2165-2110 cm⁻¹, providing a characteristic signature for reaction monitoring. From a practical standpoint, this compound is a colorless liquid with a boiling point of 75°C and a density of 0.733 g/mL at 25°C. Its refractive index of 1.371 and high volatility necessitate careful handling and appropriate storage conditions to maintain purity and prevent contamination. [1] [2]
The handling of this compound requires strict adherence to safety protocols due to its classified hazards. The compound carries the GHS signal word "Danger" with specific hazard statements including H225 (highly flammable liquid and vapor), H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled). Its flash point of 20.6°C (closed cup) confirms its high flammability, requiring special precautions during manipulation. Appropriate personal protective equipment including eyeshields, faceshields, gloves, and type ABEK (EN14387) respirator filters is mandatory when working with this compound. Storage at low temperatures (2-8°C) in tightly sealed containers is essential to maintain stability and prevent decomposition or evaporation. [1] [4]
Table 1: Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 598-45-8 | [4] |
| Molecular Formula | C₄H₇N | [1] [4] |
| Molecular Weight | 69.11 g/mol | [4] |
| Boiling Point | 75°C | [1] [4] |
| Density | 0.733 g/mL at 25°C | [1] [4] |
| Refractive Index | n²⁰/D 1.371 | [1] |
| Flash Point | 20.6°C (closed cup) | [1] [4] |
| Storage Conditions | 2-8°C | [1] [4] |
Table 2: Hazard Classification and Safety Information
| Parameter | Classification | Notes | |---------------|-------------------|-----------| | GHS Signal Word | Danger | [1] | | Hazard Statements | H225, H301+H311+H331 | Highly flammable, toxic through various exposure routes | [4] | | Precautionary Statements | P210, P233, P280, P301+P310, P303+P361+P353, P304+P340+P311 | Specific handling and emergency measures | [4] | | UN Number | UN 1992 | Flammable liquid classification | [4] | | WGK Germany | 3 | Severely polluting to water bodies | [1] [4] |
Solid-phase synthesis (SPS) represents a fundamental methodology in modern organic chemistry, particularly valuable for its simplified purification and reaction efficiency. Originally pioneered by Merrifield for peptide synthesis, this approach involves the covalent attachment of a substrate to a solid support through a specialized linker, enabling stepwise construction of complex molecules. The solid support, typically composed of polystyrene beads with good swelling properties, provides an extensive surface area for reactions to occur. The primary advantage of this methodology lies in the ability to use large quantities of reagents to drive reactions to completion, with simple filtration and washing steps removing excess reagents and byproducts, thereby streamlining the purification process. This characteristic makes solid-phase synthesis particularly suitable for the preparation of compound libraries intended for biological screening, as it facilitates automated parallel synthesis and eliminates intermediate isolation steps. [5] [3]
The application of this compound in solid-phase systems offers distinct practical benefits. The immobilization of reaction components effectively contains the characteristic unpleasant odor associated with volatile isocyanides, significantly improving working conditions. Furthermore, solid-phase approaches enable the use of convertible isocyanides that can be modified after the initial multicomponent reaction to introduce additional diversity elements. This strategy dramatically expands the structural variety accessible from a single isocyanide building block, making this compound particularly valuable for generating diverse molecular libraries for drug discovery efforts. The integration of multicomponent reactions with solid-phase techniques represents a powerful combination that continues to expand the toolbox available to synthetic chemists. [3]
The choice of appropriate solid support is critical for successful solid-phase synthesis with this compound. The most commonly employed supports include hydrophobic polystyrene-based resins and polar TentaGel resins composed of PEG-grafted polystyrene. Each resin type offers distinct swelling properties that must be considered when selecting reaction solvents. While polystyrene resins shrink in methanol, which is traditionally used for Ugi reactions in solution, mixtures of methanol with tetrahydrofuran (THF) or dichloromethane (DCM) in various ratios typically provide optimal swelling and reaction efficiency. The universal Rink-isocyanide resin has been successfully utilized for the synthesis of various heterocyclic systems including diketopiperazines and benzodiazepines, demonstrating the versatility of this approach. In solid-phase Ugi four-component condensations, the amine and isocyanide components are most commonly immobilized, with various synthetic scenarios developed for each approach. [5] [3]
Resin Swelling: Transfer 100 mg of Rink amide resin (0.6 mmol/g loading) to a solid-phase reaction vessel. Add 5 mL of anhydrous DCM and agitate gently for 30 minutes to allow complete swelling of the resin.
Amine Deprotection: Drain the DCM and treat the resin with 3 mL of 20% piperidine in DMF. Agitate for 10 minutes, drain, and repeat with fresh piperidine solution for an additional 10 minutes.
Washing: Wash the resin sequentially with DMF (3 × 5 mL), DCM (3 × 5 mL), and finally with a 1:1 mixture of MeOH/THF (3 × 5 mL).
Ugi Reaction Setup: Prepare a solution of aldehyde (0.09 mmol, 1.5 equiv), carboxylic acid (0.09 mmol, 1.5 equiv), and this compound (0.072 mmol, 1.2 equiv) in 2 mL of MeOH/THF (1:1 v/v). Add this solution to the resin-bound amine.
Reaction Incubation: Agitate the reaction mixture continuously for 24-48 hours at room temperature. Monitor reaction progress by cleaving small resin aliquots and analyzing by LC-MS.
Post-Reaction Washing: After completion, drain the reaction solution and wash the resin sequentially with MeOH/THF (1:1, 3 × 5 mL), DCM (3 × 5 mL), and diethyl ether (3 × 5 mL).
Product Cleavage: Treat the resin with 3 mL of TFA/H₂O/triisopropylsilane (95:2.5:2.5) cleavage cocktail and agitate for 2 hours at room temperature.
Isolation: Collect the filtrate and evaporate under reduced pressure. Purify the crude product by preparative HPLC to obtain the pure α-acylamido carboxamide derivative.
Table 3: Representative Ugi Reaction Optimization Conditions
| Parameter | Optimal Condition | Alternative Options | Impact on Yield | |---------------|----------------------|------------------------|---------------------| | Solvent System | MeOH/THF (1:1) | MeOH/DCM (1:1), DCM/DMF (1:1) | Critical for resin swelling and reaction efficiency | [3] | | Reaction Time | 24-48 hours | 12-72 hours | Longer times may improve yields with unreactive components | [3] | | Temperature | Room temperature | 40-60°C with microwave irradiation | Higher temperatures can reduce reaction time | [3] | | Molar Ratios | 1.2-1.5 equiv per component | 1.0-3.0 equiv | Higher equivalents may drive reaction to completion | [3] | | Resin Type | Rink amide resin | TentaGel, Wang resin, Merrifield resin | Depends on specific application and linker requirements | [5] [3] |
Resin Preparation: Swell 100 mg of Universal Rink-isocyanide resin in anhydrous DCM for 30 minutes.
Ugi Four-Component Reaction: Perform the Ugi reaction as described in Protocol 1 using Fmoc-protected amino acids as the carboxylic acid component.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 minutes) to remove the Fmoc protecting group.
Cyclative Cleavage: Add 3 mL of TFA/DCM (1:99) and agitate for 2-4 hours to facilitate simultaneous cleavage and cyclization.
Product Isolation: Collect the filtrate, concentrate under reduced pressure, and purify by preparative HPLC to obtain the diketopiperazine product.
The Ugi/deBoc/cyclization (UDC) strategy represents an efficient approach for the synthesis of diketopiperazine libraries with high purity. This methodology capitalizes on the cyclative cleavage mechanism, which typically yields cyclic products with superior purity compared to standard cleavage methods. [3] [6]
The cleavage process in solid-phase synthesis represents a critical step that determines both the yield and purity of the final product. Various cleavage strategies have been developed for different applications, with acid-labile linkers being the most common for this compound-based multicomponent reactions. The standard cleavage cocktail containing trifluoroacetic acid (TFA) effectively liberates the product from the resin while simultaneously removing acid-labile protecting groups. For specialized applications, particularly in peptide synthesis, safety-catch linkers and organosilicon-based linkers have been developed that enable cleavage under mild conditions using fluoride ions, thereby preserving protecting groups for subsequent transformations. This approach is particularly valuable for the synthesis of protected polypeptide chains that can be utilized in fragment condensation strategies for assembling longer peptide sequences. [5] [3]
Cyclative cleavage represents a sophisticated strategy that combines product liberation from the resin with simultaneous cyclization, typically yielding heterocyclic compounds with high purity. This approach has been successfully applied to the synthesis of diketopiperazines, ketopiperazines, and benzodiazepines—structural motifs frequently encountered in pharmacologically active compounds. Following cleavage, purification typically involves preparative HPLC with reverse-phase C18 columns, using water-acetonitrile gradients containing 0.1% formic acid as the mobile phase. The purity of final products should be confirmed by analytical HPLC (>95%) and structural verification by mass spectrometry and NMR spectroscopy. [3] [6]
Comprehensive analytical characterization is essential for verifying the structure and purity of compounds synthesized using this compound solid-phase protocols. Liquid chromatography-mass spectrometry (LC-MS) represents the primary analytical method for monitoring reaction progress and assessing final product quality. For the α-acylamido carboxamide products typical of Ugi reactions, characteristic mass spectral signatures include [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions depending on the ionization mode. Infrared spectroscopy can confirm the presence of amide carbonyl stretches (1640-1670 cm⁻¹) and the absence of the isocyanide absorption (2165-2110 cm⁻¹), indicating complete consumption of the starting material. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides definitive structural confirmation, with characteristic chemical shifts for the newly formed amide bonds and the isopropyl group. [3] [2]
Table 4: Analytical Parameters for Quality Control
| Analytical Method | Key Parameters | Expected Results |
|---|---|---|
| Analytical HPLC | C18 column (4.6 × 150 mm), 1 mL/min flow, gradient 5-95% acetonitrile in water (0.1% formic acid) over 20 min | Single peak with >95% purity at 214 nm and 254 nm |
| Mass Spectrometry | ESI ionization in positive or negative mode, mass range 100-1000 m/z | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ corresponding to expected molecular weight |
| IR Spectroscopy | ATR mode, range 4000-650 cm⁻¹ | Amide carbonyl stretch at 1640-1670 cm⁻¹, absence of isocyanide absorption at 2165-2110 cm⁻¹ |
| NMR Spectroscopy | ¹H NMR (400 MHz), ¹³C NMR (100 MHz) in DMSO-d6 or CDCl3 | Characteristic chemical shifts for amide protons (7.5-8.5 ppm) and isopropyl group (1.0-1.2 ppm for CH₃, 3.5-4.5 ppm for CH) |
Incomplete Ugi reactions represent the most frequent challenge in solid-phase synthesis with this compound. This issue often manifests as low yields or heterogeneous products, particularly when using sterically hindered components or unreactive aldehydes. Several strategies can address this limitation: increasing the reaction time to 48-72 hours, employing a slight excess of this compound (1.5-2.0 equivalents), or utilizing microwave irradiation to enhance reaction rates. Aromatic aldehydes bearing electron-withdrawing groups and aromatic isocyanides generally exhibit lower reactivity, requiring optimized conditions. When traditional optimization fails, consider incorporating convertible isocyanides that enable post-Ugi modifications to introduce structural diversity, effectively bypassing the limitation of less diverse commercially available isocyanides. [3]
Resin-related issues including inadequate swelling or insufficient loading capacity can significantly impact reaction efficiency. The swelling properties of polystyrene-based resins vary considerably with solvent composition, necessitating careful optimization of solvent mixtures. For problematic cases, polar TentaGel resins often provide superior performance due to their compatibility with aqueous-organic solvent systems. When working with acid-sensitive compounds, alternative cleavage strategies employing fluoride-labile linkers can preserve product integrity. For reactions requiring extended times, implement strict exclusion of moisture and oxygen through degassing of solvents and maintaining an inert atmosphere, as both can lead to decomposition of the isocyanide component and reduced yields. [5] [3]
The diversity-oriented synthesis of compound libraries requires specialized optimization approaches. When planning library synthesis, prioritize the screening of aldehyde components, as their electronic and steric properties significantly influence Ugi reaction efficiency. Aliphatic aldehydes and aromatic aldehydes with electron-donating groups typically provide superior yields compared to those bearing electron-withdrawing substituents. For the synthesis of constrained heterocycles via post-Ugi cyclization, systematically evaluate cyclization conditions using model compounds before implementing full-library production. The Ugi/deBoc/cyclization (UDC) strategy has proven particularly effective for generating diketopiperazine libraries with high efficiency and purity. When developing protocols for DNA-encoded libraries, ensure compatibility between the Ugi reaction conditions and DNA stability, typically requiring aqueous-organic solvent mixtures at neutral pH and moderate temperatures. [3] [6]
The integration of this compound in solid-phase synthesis has enabled significant advances in drug discovery and combinatorial chemistry. The Ugi four-component reaction, in particular, serves as a powerful tool for generating structurally diverse compound libraries that incorporate multiple points of diversification in a single synthetic transformation. These libraries have proven valuable in screening campaigns targeting various therapeutic areas, with specific applications in the development of peptide mimetics, enzyme inhibitors, and G-protein coupled receptor ligands. The efficiency of multicomponent reactions allows for rapid exploration of structure-activity relationships, accelerating the hit-to-lead optimization process in pharmaceutical research. [5] [3]
Specialized applications of this compound solid-phase synthesis include the preparation of C-glycoside peptide ligands, hematopoietic protein tyrosine phosphatase inhibitors, and highly hindered C-tetrasubstituted amino acids. The technology also enables the synthesis of peptidomimetic scaffolds including β-turn mimetics of the Freidinger lactam type, which mimic protein secondary structure elements and can interfere with protein-protein interactions—a challenging target class in drug discovery. The continuous evolution of solid-phase methodologies with this compound ensures its enduring utility in addressing complex problems in synthetic and medicinal chemistry. [3] [6]
The following workflow diagram illustrates the key decision points in planning and executing a solid-phase synthesis using this compound:
Diagram 1: Solid-Phase Synthesis Workflow with this compound. This diagram outlines the key decision points in planning and executing a successful solid-phase synthesis using this compound, highlighting resin selection, component immobilization strategies, and post-processing options.
The application of This compound in solid-phase synthesis represents a powerful methodology for the efficient construction of structurally diverse organic molecules. The integration of multicomponent reactions, particularly the Ugi four-component reaction, with solid-phase techniques enables rapid assembly of complex structures with multiple points of diversification in a single synthetic operation. The protocols outlined in this document provide robust procedures for implementing these reactions, with specific attention to practical considerations including safety protocols, optimization strategies, and analytical characterization. As drug discovery efforts continue to demand access to structural diversity, the strategic application of this compound in solid-phase synthesis will remain a valuable approach for generating compound libraries with enhanced molecular complexity and therapeutic potential. [5] [3]
Isocyanide-based monomers represent a versatile class of building blocks in modern organic and polymer chemistry, enabling the synthesis of sophisticated functional materials through efficient multicomponent reactions. Among these, pentafluorophenyl-functional monomers derived from isopropyl isocyanide have garnered significant attention due to their exceptional reactivity and utility in post-polymerization modification strategies. These compounds leverage the powerful Passerini three-component reaction to create multifunctional structures with applications ranging from drug development to advanced material science. The unique combination of the isocyanide functional group, which provides a convenient handle for further chemical modification, with the highly reactive pentafluorophenyl ester group creates a versatile scaffold for constructing complex molecular architectures with precision and efficiency.
The pentafluorophenyl (PFP) ester group serves as an excellent leaving group in nucleophilic substitution reactions, allowing for mild and efficient conjugation with amines, alcohols, and other nucleophiles—a critical capability in pharmaceutical development where stability and controlled reactivity are paramount. Meanwhile, the isocyanide component not only facilitates the initial monomer synthesis through the Passerini reaction but also introduces a secondary functional site (the amide group) that can be further exploited for additional derivatization or molecular recognition purposes. This dual functionality makes this compound pentafluorophenyl monomers particularly valuable for creating diverse compound libraries and functional polymers with tailored properties.
Table 1: Fundamental Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Molecular Formula | C₄H₇N | [1] |
| CAS Number | 598-45-8 | [1] |
| Boiling Point | 75 °C | [1] |
| Density | 0.733 g/mL at 25 °C | [2] |
| Refractive Index | n²⁰/D 1.371 | [2] |
| Flash Point | 69 °F (20.6 °C) | [1] [2] |
| Storage Conditions | 2-8°C | [1] |
This compound (2-isocyanopropane) is a volatile liquid with a linear structure featuring an isocyanide group attached to an isopropyl moiety. The compound exhibits significant flammability and requires careful handling due to its low flash point of approximately 20.6°C (69°F). The molecule's reactivity stems primarily from the isocyanide functional group, which participates readily in multicomponent reactions including the Passerini and Ugi reactions. The steric influence of the isopropyl group moderates the reactivity compared to less bulky alkyl isocyanides, while still maintaining sufficient nucleophilicity for efficient conversion in multicomponent reactions. The pentafluorophenyl esters incorporated into the final monomers demonstrate enhanced electrophilic character due to the strong electron-withdrawing effect of the fluorine atoms, making them highly reactive toward nucleophiles under mild conditions.
Personal Protective Equipment (PPE): Always wear appropriate gloves, chemical-resistant lab coat, and safety goggles when handling this compound. For procedures generating aerosols or involving transfer of large volumes, use faceshields and ensure adequate ventilation or fume hood containment [2].
Storage and Stability: Store this compound in tightly sealed containers under inert atmosphere at recommended temperatures of 2-8°C. Cold storage is essential to maintain stability and prevent decomposition over time. Classify as a flammable liquid (Category 2) and ensure storage areas are free from ignition sources [1] [2].
Hazard Classification: this compound carries the following hazard codes: F (Highly Flammable), T (Toxic), with risk statements R11 (Highly Flammable liquid and vapour) and R23/24/25 (Toxic by inhalation, in contact with skin and if swallowed) [1].
First Aid Measures: In case of skin contact, immediately remove contaminated clothing and wash affected area thoroughly with soap and water. For eye exposure, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air and seek medical attention immediately. If swallowed, do not induce vomiting and contact a poison center or physician immediately [1].
The synthesis of pentafluorophenyl-functional monomers employs the Passerini three-component reaction between this compound, pentafluorophenyl acrylic acid (or similar carboxylic acid derivatives), and an appropriate aldehyde. This versatile one-pot transformation proceeds through a mechanism involving nucleophilic attack of the isocyanide on the carbonyl group, followed by acyl transfer and rearrangement to form α-acyloxycarboxamide products with the pentafluorophenyl ester functionality intact. The reaction achieves excellent atom economy and converges three simple building blocks into a complex multifunctional monomer in a single operation.
The following diagram illustrates the synthesis workflow:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine pentafluorophenyl acrylic acid (1.0 mmol, 1.0 equiv) and the chosen aldehyde (1.0 mmol, 1.0 equiv) in ultrapure water (300 μL). The mixture will typically appear heterogeneous at this stage [3].
Isocyanide Addition: Add this compound (1.0 mmol, 1.0 equiv) directly to the reaction mixture while stirring vigorously. The reaction may gradually become homogeneous or form a suspension depending on the specific aldehyde employed [3].
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS if necessary. For most combinations, the product will precipitate from the aqueous solution as a white solid during the course of the reaction [3].
Product Isolation: After 24 hours, collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water (2 × 1 mL) to remove any water-soluble impurities. For monomers that do not precipitate, extract the aqueous phase with ethyl acetate (3 × 5 mL), combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure [3].
Purification: If necessary, purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate (typically starting with 4:1 ratio and gradually increasing polarity). Alternatively, recrystallization from appropriate solvents such as dichloromethane/hexane mixtures can yield high-purity product [3].
Reaction Setup: Dissolve pentafluorophenyl acrylic acid (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous dichloromethane (300 μL) in a round-bottom flask [3].
Isocyanide Addition: Add this compound (1.0 mmol) to the solution and stir at room temperature for 24 hours under an inert atmosphere [3].
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product [3].
Purification: Purify the residue by flash chromatography on silica gel using an appropriate hexane/ethyl acetate gradient [3].
Table 2: Synthesis Results for Representative Pentafluorophenyl Monomers
| Monomer Structure | Reaction Solvent | Yield (%) | Purity Characterization |
|---|---|---|---|
| tBu-A-PFP | Dichloromethane | 68 | ¹H, ¹³C, ¹⁹F NMR, FT-IR, MS |
| cHex-A-PFP | Water | 85 | ¹H, ¹³C, ¹⁹F NMR, FT-IR, MS |
| tBu-MA-PFP | Water | 92 | ¹H, ¹³C, ¹⁹F NMR, FT-IR, MS |
| cHex-A-PFP | Dichloromethane | 74 | ¹H, ¹³C, ¹⁹F NMR, FT-IR, MS |
The selection of purification method depends on the physical properties of the synthesized PFP monomer and the reaction solvent used. For monomers that precipitate from water, simple filtration followed by washing with cold water typically provides material of sufficient purity for most applications. For oily products or those that remain soluble, column chromatography on silica gel with n-hexane/ethyl acetate gradients (typically starting from 4:1 to 1:1 v/v) effectively separates the desired product from unreacted starting materials or side products. In cases where the monomer crystallizes readily, recrystallization from dichloromethane/hexane mixtures yields high-purity material suitable for precise polymerization studies. The choice of purification method should be guided by TLC analysis of the crude reaction mixture, which can be performed using standard silica gel plates with UV visualization.
¹H NMR Spectroscopy (300 MHz, CDCl₃): Characteristic signals include amide proton (NH) typically between δ 5.8-6.1 ppm, vinyl protons from acrylic/methacrylic groups between δ 5.6-6.4 ppm, and isopropyl group signals appearing as a septet around δ 2.1 ppm with accompanying doublets at δ 1.0-1.2 ppm for the methyl groups [3].
¹³C NMR Spectroscopy (75 MHz, CDCl₃): Diagnostic signals include carbonyl carbons (ester and amide) between δ 165-175 ppm, quaternary carbons of the pentafluorophenyl ring, and the isocyanide-derived carbon around δ 85-90 ppm. The isopropyl methine carbon appears around δ 20-25 ppm with methyl carbons at δ 15-20 ppm [3].
¹⁹F NMR Spectroscopy (282 MHz, CDCl₃): The pentafluorophenyl group exhibits characteristic signals showing an A₂B₂C spin system with typical chemical shifts between δ -152 to -162 ppm, confirming the integrity of the PFP ester functionality [3].
FT-IR Spectroscopy: Key absorption bands include N-H stretch at 3338 cm⁻¹ (medium), C-H stretches in the 2973-2942 cm⁻¹ region (weak-medium), ester C=O stretch at 1724 cm⁻¹ (strong), amide C=O stretch at 1654 cm⁻¹ (strong), and C-N stretch at 1141 cm⁻¹ (strong) [3].
Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF analysis confirms the molecular weight and structure of the synthesized monomers, with the expected [M+H]⁺ or [M+Na]⁺ ions observed within 5 ppm mass accuracy [3].
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization provides excellent control over molecular weight and dispersity for polymers derived from this compound pentafluorophenyl monomers. The following standardized procedure yields well-defined homopolymers and copolymers:
Reaction Setup: In a Schlenk tube or polymerization vial, combine the PFP monomer (1.0 equiv), appropriate RAFT chain transfer agent (CTA, 0.1 equiv relative to monomer), and AIBN initiator (0.025 equiv relative to monomer). Add anhydrous dioxane or DMF to achieve a monomer concentration of 1-2 M [3].
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles or sparge with inert gas (N₂ or Ar) for 20-30 minutes to remove oxygen, which can inhibit the radical polymerization [3].
Polymerization: Seal the reaction vessel and place in a preheated oil bath at 70°C for 12-24 hours with continuous stirring. The reaction time depends on the target molecular weight and monomer reactivity [3].
Termination and Isolation: Cool the reaction mixture to room temperature, open the vessel, and precipitate the polymer into cold diethyl ether or hexane (10× volume). Collect the precipitate by filtration or centrifugation and dry under vacuum to constant weight [3].
The PFP-functional monomers demonstrate excellent copolymerization behavior with common monomers such as methyl methacrylate (MMA), styrene, and poly(ethylene glycol) methyl ether methacrylate (PEGMA). Statistical copolymers with controlled composition can be prepared by adjusting the comonomer feed ratio in the RAFT polymerization, while block copolymers are accessible through sequential monomer addition approaches. The polymerization kinetics generally follow controlled behavior with linear evolution of molecular weight with conversion and low dispersity indices (Đ ≤ 1.29), confirming the effectiveness of the RAFT process for these functional monomers [3].
Table 3: RAFT Polymerization Results for PFP-Functional Monomers
| Monomer | Comonomer | Mn (kDa) | Đ (ĐM) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|---|
| cHex-A-PFP | - | 24.5 | 1.21 | 18 | 70 |
| cHex-A-PFP | MMA | 31.2 | 1.18 | 16 | 70 |
| tBu-MA-PFP | PEGMA | 42.7 | 1.29 | 20 | 70 |
| cHex-A-PFP | Styrene | 28.9 | 1.15 | 18 | 70 |
The pentafluorophenyl ester groups in the polymer side chains serve as highly efficient platforms for post-polymerization functionalization through reaction with various nucleophiles. This approach enables the installation of diverse functional groups under mild conditions, making these polymers valuable for creating tailored materials. The following diagram illustrates the functionalization workflow:
The PFP ester functionality displays exceptional reactivity toward amines, enabling quantitative conversion to amides under mild conditions (room temperature, no catalyst required) within hours. This efficient conjugation chemistry is particularly valuable in pharmaceutical applications for coupling drug molecules, targeting ligands, or fluorescent probes to polymer scaffolds. Additionally, the PFP groups undergo transesterification with alcohols in the presence of catalytic base, providing access to ester-functionalized polymers. The versatility of this approach has been demonstrated through the preparation of polymers decorated with various functional groups, including bioactive molecules, chromophores, and stimuli-responsive moieties [3].
Drug Conjugation Systems: The PFP ester functionality enables efficient conjugation of amine-containing drug molecules to polymer scaffolds under physiological conditions, making these monomers valuable for creating polymer-drug conjugates with controlled release profiles. The high reactivity of PFP esters allows for conjugation sensitive drug molecules without requiring harsh conditions that might compromise their stability or activity [3].
Functional Monomers for Solid-Phase Synthesis: this compound, including PFP derivatives, serves as a key component in the preparation of Ugi ligand A2C11I1 used in solid-phase Ugi synthesis, facilitating the generation of diverse compound libraries for drug discovery programs [1] [2].
Metal Complex Formation: These monomers can be used to prepare dinuclear copper complexes such as Cu₂(μ-PiPr₂bipy)₂{μ-CNCH(CH₃)₂}₂, where PiPr₂bipy = 6-(diisopropylphosphanyl)-2,2′-bipyridine, demonstrating utility in catalysis and materials chemistry [2].
Heterocycle Synthesis: The isocyanide functionality enables access to various nitrogen-containing heterocycles, including 1-phthalimidoazetidines via [1+3] cycloaddition reactions with 1-phthalimidoaziridines, expanding the toolbox for medicinal chemistry synthesis [2].
All reactions involving this compound should be performed in well-ventilated fume hoods using standard Schlenk techniques when necessary. Commercial this compound (97% purity) can be purchased from major chemical suppliers and should be stored under inert atmosphere at 2-8°C. Reagent-grade solvents should be used for Passerini reactions, while anhydrous solvents are required for RAFT polymerizations. Nuclear Magnetic Resonance (NMR) spectroscopy should be performed at 300 MHz for ¹H, 75 MHz for ¹³C, and 282 MHz for ¹⁹F nuclei using CDCl₃ as solvent and internal reference. Size Exclusion Chromatography (SEC) can be performed in dimethylacetamide (DMAc) with polystyrene standards for molecular weight calibration [3].
In a 10 mL round-bottom flask, pentafluorophenyl acrylic acid (245 mg, 1.0 mmol) and cyclohexanecarboxaldehyde (112 mg, 1.0 mmol) were combined with water (300 μL). The heterogeneous mixture was stirred vigorously while this compound (83 μL, 69 mg, 1.0 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 24 hours, during which time a white precipitate formed. The solid was collected by vacuum filtration, washed with cold water (2 × 1 mL), and dried under high vacuum to yield the pure product as a white solid (385 mg, 85%). Structural confirmation was achieved through comprehensive NMR analysis (¹H, ¹³C, ¹⁹F), FT-IR spectroscopy, and mass spectrometry [3].
In a dried Schlenk tube, the cHex-A-PFP monomer (200 mg, 0.44 mmol), 4-cyano-4-[(phenylcarbonothioyl)thio]pentanoic acid (CTA1, 6.2 mg, 0.022 mmol), and AIBN (0.36 mg, 0.0022 mmol) were dissolved in anhydrous dioxane (0.5 mL). The solution was degassed by three freeze-pump-thaw cycles, back-filled with nitrogen, and immersed in a preheated oil bath at 70°C for 18 hours. The polymerization was quenched by rapid cooling in an ice bath and exposure to air. The polymer was isolated by precipitation into cold diethyl ether (10 mL), collected by filtration, and dried under vacuum to yield a pink solid (168 mg, 84% conversion). SEC analysis (DMAc, polystyrene standards): Mn = 24.5 kDa, Đ = 1.21 [3].
The strategic combination of This compound and pentafluorophenyl functionality through Passerini multicomponent reactions provides access to versatile monomers with exceptional utility in materials science and drug development. The documented protocols enable efficient synthesis of these building blocks with minimal purification requirements, particularly when employing water as the reaction medium. The subsequent RAFT polymerization of these monomers yields well-defined functional polymers with controlled molecular characteristics, while the PFP ester groups offer a robust platform for diverse post-polymerization modification through efficient nucleophilic substitution. These comprehensive application notes establish a solid foundation for researchers to exploit these multifunctional monomers in developing advanced polymeric materials, drug delivery systems, and chemical biology tools.
Palladium-catalyzed cross-couplings represent one of the most significant advancements in synthetic organic chemistry over the past 50 years, with approximately a quarter of all reactions performed in medicinal chemistry belonging to this class. The versatility of these transformations stems from the predictable catalytic reactivity of palladium, which enables the development of cascade-type chemistry where a single catalyst facilitates multiple sequential transformations. Recent advances have led to milder reaction conditions, lower catalyst loadings, and more robust coupling methodologies, establishing palladium catalysis as a critical staple in the synthesis of valuable fine chemicals and pharmaceutical intermediates [1] [2].
The integration of isocyanides as versatile building blocks in palladium catalysis has opened new avenues in synthetic methodology. Isocyanides possess a unique ambivalent nature, functioning as effective CO substitutes in carbonylative cross-couplings while offering the advantage of inherent N-substitution that allows for rapid incorporation of nitrogenous fragments into diverse molecular frameworks. Among available isocyanides, isopropyl isocyanide (2-isocyanopropane) has emerged as a particularly valuable reagent due to its balanced steric and electronic properties, with a boiling point of 75°C and density of 0.733 g/mL at 25°C [3]. These imidoylative cross-couplings have matured significantly over the past decade, expanding their scope and applicability in complex molecule assembly, particularly for the construction of nitrogen-containing heterocycles prevalent in pharmaceuticals and functional materials [1] [4].
The fundamental process of palladium-catalyzed imidoylative cross-coupling begins with the oxidative addition of an organic halide to a Pd(0) complex, forming an aryl or alkyl palladium(II) intermediate. This intermediate subsequently undergoes 1,1-migratory insertion of an isocyanide into the palladium-carbon bond, yielding a key imidoyl palladium complex. This insertion step is distinctive from CO insertion, as isocyanides generate imidoyl complexes rather than acyl complexes. The resulting imidoyl palladium species can then participate in various subsequent transformations, including transmetalation with organometallic reagents, nucleophilic attack, or intramolecular cyclization, ultimately leading to reductive elimination that regenerates the Pd(0) catalyst while forming new carbon-carbon or carbon-heteroatom bonds [1] [5].
Isocyanides exhibit dual functionality in these catalytic cycles, serving both as substrates and as ligands for palladium. This dual role significantly influences the reaction kinetics and mechanism, as demonstrated through comprehensive kinetic, spectroscopic, and computational studies. The coordination behavior of isocyanides can lead to the formation of various complexes, including cationic species such as [(ArC=NR)Pd(CNR)₃]⁺ in the presence of excess isocyanide, which may impact catalyst activity and selectivity. Understanding these structural complexities is essential for optimizing reaction conditions and preventing catalyst deactivation pathways [5] [6].
The following diagram illustrates the general mechanistic cycle for Pd(0)-catalyzed imidoylative cross-couplings initiated by oxidative addition of carbohalides:
Figure 1: General mechanistic cycle for Pd(0)-catalyzed imidoylative cross-couplings [1] [5]
The versatility of this compound in imidoylative cross-couplings is exemplified by its participation in various carbon-carbon bond formations with diverse organometallic reagents. These transformations effectively adapt classic palladium-catalyzed couplings to incorporate isocyanide insertion, generating molecular complexity in a single synthetic operation.
Table 1: Carbon-Carbon Bond Forming Reactions via Isocyanide Insertion [1] [2]
| Reaction Type | Coupling Partners | Products | Key Features | Isocyanide Scope |
|---|---|---|---|---|
| Suzuki-Type | Aryl iodides + Aryl boronic acids | Biaryl ketones after hydrolysis | Redox-neutral, broad substrate scope | Limited to t-BuNC in reported examples |
| Negishi-Type | Aryl halides + Alkyl zinc reagents | Diketones after double insertion | Ligand-controlled (dppf), one-pot synthesis | Preferred t-BuNC, others poor conversion |
| Sonogashira-Type | o-Bromoanilines + Phenylacetylenes | 4-Aminoquinolines | Tandem cyclization, medicinal chemistry relevance | Broad scope: primary, secondary isocyanides |
| Lead-Based | Aryl halides + Tetraaryl lead | Mono/diimidoylated products | Additive-free, product distribution depends on RNC | Aliphatic, benzylic, aromatic isocyanides |
The imidoylative Sonogashira reaction exemplifies the power of these methodologies in accessing privileged heterocyclic scaffolds. As illustrated in Scheme 5 of the search results, the reaction between o-bromoanilines and phenylacetylenes in the presence of isocyanides proceeds through formation of an ynimine intermediate, which undergoes acid-mediated intramolecular conjugate addition to directly afford 4-aminoquinolines—structures with significant medicinal value. This methodology demonstrates remarkable compatibility with various isocyanides, including secondary and primary isocyanides, even those bearing additional amine or carbamate functionalities [1] [2].
Beyond carbon-carbon bond formation, this compound participates in various carbon-heteroatom bond formations and cyclization processes that enable efficient construction of nitrogen-containing heterocycles. The development of functionalized isocyanides has been particularly impactful in this domain, as the adjustable substituents on the isocyano group can be tailored to facilitate specific cyclization pathways.
Table 2: Cyclization Reactions via Isocyanide Insertion [1] [4]
| Reaction System | Starting Materials | Products | Cyclization Mode | Catalytic System |
|---|---|---|---|---|
| Intramolecular C-C Imidoylation | o-Haloaryl diones | 2-Acyl-3-iminoindenes | Enolate nucleophilic attack | Pd(0)/base |
| Tandem Sonogashira-Cyclization | o-Bromoanilines + alkynes | 4-Aminoquinolines | Conjugate addition of ynimine | Pd/Cu cocatalyst |
| Azide-Isocyanide Coupling | Organic azides + isocyanides | Carbodiimides, guanidines, heterocycles | Nitrene transformation | Transition metal catalysis |
| Sequential Cyclization | Functionalized isocyanides | Diverse N-heterocycles | Dependent on tethered nucleophiles | Pd(0) or Cu(I) |
The azide-isocyanide cross-coupling represents a particularly innovative transformation, where transition-metal-catalyzed reactions between azides and isocyanides enable nitrene transformation into valuable nitrogen-containing products. This methodology has evolved to include sophisticated sequential reactions that combine the initial coupling process with subsequent nucleophilic additions or cyclizations, providing efficient access to guanidines, amidines, isoureas, and various heterocyclic systems. The compatibility of this coupling process with other reaction systems has made it a powerful strategy for complex molecule synthesis [7].
This protocol describes a Pd-catalyzed imidoylative cross-coupling between aryl halides and organozinc reagents employing this compound as a C1 synthon, adapted from methodologies described in the search results with specific modifications for this compound [1] [2].
Materials and Equipment:
Safety Considerations:
Step-by-Step Procedure:
Prepare the catalytic system: In an argon-filled glove box, charge a dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%), dppf (6 mol%), and K₂CO₃ (2.0 equiv). Add a magnetic stir bar.
Dissolve the aryl halide (1.0 equiv) in 3 mL of anhydrous THF per 0.5 mmol of substrate and transfer this solution to the Schlenk tube.
Add the this compound (1.2 equiv) via microsyringe, noting that steric hindrance may influence the insertion efficiency.
Cool the reaction mixture to 0°C and slowly add the organozinc reagent (1.5 equiv) dropwise via syringe pump over 10 minutes.
After complete addition, fit the Schlenk tube with a condenser and heat the reaction mixture to 60°C with vigorous stirring.
Monitor reaction progress by TLC or LC-MS. Typical reaction times range from 6-16 hours depending on the substrate.
Upon completion, cool the reaction mixture to room temperature and quench by careful addition of saturated aqueous NH₄Cl solution (5 mL per 0.5 mmol substrate).
Extract the aqueous layer with ethyl acetate (3 × 10 mL), combine the organic extracts, and dry over anhydrous MgSO₄.
Filter and concentrate under reduced pressure, then purify the crude product by flash column chromatography on silica gel.
Troubleshooting Tips:
This specialized protocol describes a tandem imidoylative cross-coupling/cyclization sequence for the synthesis of medicinally valuable 4-aminoquinolines, adapted from methodology with specific considerations for this compound [1] [2].
Reaction Setup:
Procedure:
Charge an oven-dried microwave vial with Pd(PPh₃)₄ (3 mol%) and CuI (5 mol%). Seal with a rubber septum and purge with argon.
Add the o-bromoaniline derivative (1.0 equiv) and phenylacetylene (1.2 equiv) dissolved in 2 mL anhydrous acetonitrile per 0.3 mmol substrate.
Add diisopropylamine (2.0 equiv) followed by this compound (1.5 equiv) via microsyringe.
Flush the reaction mixture with argon for 5 minutes, then heat to 80°C with stirring for 12-18 hours.
Monitor reaction progress by TLC (monitor consumption of o-bromoaniline).
Upon completion, cool to room temperature and concentrate under reduced pressure.
Add 2N HCl solution (5 mL per 0.3 mmol substrate) and stir for 1 hour to facilitate cyclization via hydrolysis of the ynimine intermediate and subsequent conjugate addition.
Neutralize carefully with saturated NaHCO₃ solution and extract with dichloromethane (3 × 10 mL).
Dry combined organic layers over Na₂SO₄, filter, and concentrate.
Purify the crude 4-aminoquinoline product by flash chromatography (hexanes/EtOAc).
Notes on Isocyanide Scope:
This compound requires careful handling due to its toxicity and flammability. The compound should always be stored at 2-8°C in a sealed container under inert atmosphere to prevent degradation or oxidation. When working with this compound, always use appropriate personal protective equipment including eyesields, faceshields, gloves, and where necessary, type ABEK (EN14387) respirator filters, particularly when handling the neat compound or concentrated solutions. The characteristic disagreeable odor of isocyanides, while unpleasant, serves as a warning property at concentrations well below immediately dangerous levels. All transfers should be conducted in a well-ventilated fume hood to minimize exposure risks [3].
The chemical compatibility of this compound with various functional groups should be considered when planning synthetic sequences. This compound can participate in various reactions beyond palladium-catalyzed insertions, including:
Successful implementation of isocyanide insertion chemistry often requires careful optimization of reaction parameters. The following factors should be considered:
Catalyst System Selection:
Isocyanide Equivalence and Addition:
Temperature and Solvent Effects:
When troubleshooting problematic reactions, consider these common issues:
The following diagram illustrates the sequential process for optimizing imidoylative cross-coupling reactions:
Figure 2: Reaction optimization workflow for imidoylative cross-couplings
The integration of This compound into palladium-catalyzed imidoylative cross-couplings represents a powerful strategy for the efficient construction of complex nitrogen-containing molecules. These methodologies leverage the unique reactivity of isocyanides as both substrates and ligands in catalytic cycles, enabling transformations that would be challenging to accomplish through traditional approaches. The continued development of cascade processes and tandem reactions incorporating isocyanide insertion promises to further expand the synthetic toolbox available to medicinal chemists and drug development professionals.
As the field advances, several areas present opportunities for further investigation, including the development of asymmetric imidoylative couplings, expansion to continuous flow processes, and application to the synthesis of increasingly complex pharmaceutical targets. The fundamental mechanistic insights provided by spectroscopic and computational studies continue to guide reaction design and optimization, contributing to the maturation of this versatile synthetic platform [5] [4] [6].
The Suzuki-Miyaura reaction is a foundational method for forming carbon-carbon bonds, typically between an organohalide and an organoboron reagent, using a palladium catalyst and a base [1] [2]. An advanced variation incorporates isocyanides as a versatile C1 building block, leading to the formation of imines or ketones after hydrolysis [3] [4]. This process is distinct from standard Suzuki coupling, as the isocyanide inserts into the palladium-carbon bond after oxidative addition, forming a key imidoyl palladium intermediate [3] [4].
This imidoylative cross-coupling strategy is highly valuable for drug discovery and development. It allows for the rapid incorporation of nitrogenous fragments into molecules, facilitating the synthesis of complex structures like 4-aminoquinolines and other privileged heterocycles commonly found in pharmaceuticals [3] [4]. Using isocyanides as a carbonyl surrogate ("CO-free carbonylation") also avoids handling toxic carbon monoxide gas [3].
The mechanism of the standard Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination [1]. The imidoylative variant introduces an additional step of isocyanide insertion [3] [4].
The following diagram illustrates the catalytic cycle for a palladium-catalyzed isocyanide insertion, which is the foundation for imidoylative Suzuki-type reactions [3] [4]:
This protocol is adapted from recent literature on palladium-catalyzed isocyanide insertions and is designed to be a practical starting point for using isopropyl isocyanide in a Suzuki-Miyaura type reaction [3] [4]. The core transformation is based on an imidoylative Negishi coupling, adapted for a boron-based nucleophile [3].
To convert the initial imine product into a ketone, add 10 mL of 1M HCl to the crude imine product and stir at room temperature for 1-2 hours. Neutralize with saturated NaHCO₃ solution, extract with ethyl acetate, dry, and concentrate.
The table below summarizes the scope of isocyanides successfully employed in recent palladium-catalyzed imidoylative cross-couplings, providing context for the expected compatibility of this compound [3] [4].
| Isocyanide Type | Example | Reaction Performance | Key Considerations |
|---|---|---|---|
| Tertiary Aliphatic | tert-Butyl isocyanide | Robust performance; used in Suzuki-type, Negishi, and Sonogashira reactions [3] [4] | Hydrolyzes easily to ketones; traditional choice |
| Secondary Aliphatic | Cyclohexyl isocyanide | Well-tolerated in Sonogashira-type couplings leading to 4-aminoquinolines [3] [4] | Suggests this compound should be viable |
| Primary Aliphatic | n-Butyl isocyanide | Compatible in reported methodologies [3] [4] | - |
| Functionalized | Bearing amine or carbamate | Smoothly incorporated in complex molecule synthesis [3] [4] | Highlights functional group tolerance |
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Conversion | Inefficient catalyst activation | Pre-form the catalyst with 1,5-cod prior to substrate addition [5] |
| Product Decomposition | Unstable imine intermediate | Conduct acidic work-up directly in the reaction pot to hydrolyze to the more stable ketone [3] |
| Side Product Formation | Protodehalogenation or homocoupling | Ensure reagents are anhydrous, use fresh boronic acid, and degas solvents to minimize side reactions |
The integration of isocyanides, particularly readily available and cost-effective variants like this compound, into palladium-catalyzed cross-couplings represents a powerful and evolving strategy in synthetic chemistry [3] [4]. This Application Note provides a foundational protocol based on the principle of imidoylative coupling. Success will depend on empirical optimization, leveraging the general tolerance for secondary aliphatic isocyanides demonstrated in related reactions [3] [4]. This methodology offers a versatile and safer alternative to traditional carbonylation, holding significant promise for synthesizing complex nitrogen-containing molecules in drug discovery programs.
While direct studies on isopropyl isocyanide are missing, a scientific review provides context on isocyanides as a chemical class:
Given the absence of direct data, here are methodologies and alternative approaches you can recommend to your users for risk assessment.
Since data on this compound is lacking, you can advise researchers to use a "read-across" strategy, inferring potential hazard from data on similar chemicals.
Emphasize that the lack of specific toxicity data is not an indicator of safety but a reason to apply the Precautionary Principle. Safety protocols must be rigorous.
The need for these measures is reinforced by a recent lab safety alert concerning isocyanate exposure, which highlights the severe dermal risks posed by these reactive chemicals and the importance of prepared first-aid responses [3].
For organizations requiring definitive data, proposing a tiered testing protocol can be a solution.
| Testing Tier | Recommended Assay | Objective |
|---|---|---|
| Tier 1: In Vitro | Basal cytotoxicity assay (e.g., on mammalian fibroblasts) | Determine baseline cellular toxicity. |
| Tier 2: Ex Vivo | Red Blood Cell (RBC) haemolysis assay [4] | Assess membrane irritation potential. |
| Tier 3: In Vivo | Acute toxicity study in rodents (OECD TG 423) | Determine LD50 and identify target organs. |
| Tier 4: In Vivo | Repeated-dose toxicity study (OECD TG 407) | Identify sub-chronic effects and NOAEL (No Observed Adverse Effect Level). |
The RBC haemolysis assay is a relevant example of a preliminary test. A recent study on heterofused triazinones assessed compound safety by incubating them with erythrocytes and measuring haemoglobin release, finding the compounds safe for red blood cells [4]. This could be a valuable first-step screening method.
The table below summarizes the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for this compound.
| Hazard Aspect | GHS Classification | Hazard Statements (H-Codes) |
|---|---|---|
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed [1] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin [1] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled [1] |
| Flammability | Category 2 | H225: Highly flammable liquid and vapor [1] |
Explanation of Acute Toxicity Category 3: This classification is assigned to substances with significant acute toxicity that are toxic if they enter the body through oral intake, skin contact, or inhalation [2]. It indicates a lower toxicity hazard compared to Categories 1 and 2, but still represents a serious risk that requires stringent safety controls.
Here are the essential protocols for working with this compound in the laboratory.
The following diagram outlines the logical workflow for safely handling this compound in an experimental setting.
Q1: What does an Acute Toxicity Category 3 classification mean for practical lab work? It means the substance presents a significant toxicity hazard through all primary exposure routes (ingestion, skin contact, inhalation). Strict adherence to institutional safety protocols, including the use of fume hoods and appropriate Personal Protective Equipment (PPE), is mandatory to mitigate the risk of serious health effects.
Q2: Is this compound flammable? Yes, it is classified as a Flammable Liquid, Category 2 (H225), with a flash point as low as 20.6°C (69.1°F) [1]. This requires extreme caution to avoid exposure to sparks, open flames, and hot surfaces.
Q3: What is the most critical first-aid step if this compound is swallowed? Immediately call for emergency medical help. Rinse the mouth with water, but do not induce vomiting [3]. Never give anything by mouth to an unconscious person.
Isocyanides are prone to polymerization, which can be triggered by heat, light, and the presence of catalysts or radicals. The core strategies for prevention focus on steric hindrance, chemical stabilization, and proper handling [1] [2] [3].
| Prevention Strategy | Mechanism of Action | Examples & Practical Application |
|---|---|---|
| Steric Hindrance [1] | Uses bulky substituents to physically block the reactive isocyanide carbon, preventing coupling | Using 2,6-disubstituted aryl isocyanides (e.g., 2,6-dimethylphenyl isocyanide) [1] |
| Chemical Inhibition [2] [3] | Adds agents to terminate polymerization chain reactions | Introducing stable free radicals (e.g., DPPH) or radical scavengers; using molecular oxygen (O₂) at controlled concentrations [2] [3] |
| Proper Handling & Storage [4] | Controls environmental factors that initiate polymerization | Storing isocyanides at low temperatures, in the dark, under inert atmosphere (e.g., nitrogen or argon), and over a solid support like silica gel [4] |
The following workflow synthesizes general best practices for handling and stabilizing isocyanides based on the identified strategies.
Q1: At what temperature should I store isopropyl isocyanide, and why? You must store this compound in a refrigerator between 2°C and 8°C [1]. This cooled storage is crucial for maintaining the chemical's stability over time. Furthermore, with a flash point of only 20.6°C [1], which is near room temperature, refrigerated storage significantly reduces the risk of a fire.
Q2: What are the primary hazards associated with this reagent? this compound is classified as a highly flammable liquid and carries multiple acute toxicity warnings for oral, dermal, and inhalation exposure [1]. It is toxic by ingestion and inhalation, and its vapors are heavier than air [2]. Always handle it inside a properly functioning fume hood.
Q3: What should I do if I detect a strong, unpleasant odor in the lab? A strong odor may indicate a spill or leak. Isocyanides are known for their penetrating and unpleasant smell.
Q4: What type of personal protective equipment (PPE) is required? At a minimum, you should wear eyes shields, face shields, and gloves [1]. When there is a risk of vapor or aerosol formation, using a type ABEK respirator filter is recommended [1]. For handling spills or fighting fires involving this chemical, a positive pressure self-contained breathing apparatus (SCBA) and specialized chemical protective clothing are necessary [2].
| Issue | Possible Cause | Recommended Action |
|---|---|---|
| Unexpected Polymerization | Exposure to acids, bases, or water [2] | Ensure the chemical is stored away from these incompatible substances. Check that equipment is clean and dry before use. |
| Low Purity or Yield in Ugi Reaction | Reagent decomposition due to improper storage | Verify that the this compound has been stored continuously at 2-8°C. Test a fresh aliquot if available. |
| Leaking Container | Faulty seal or physical damage to the container | Place the leaking container inside a secondary containment tray and safely transfer the chemical to a new, clean bottle. |
The following diagram outlines the key steps for safely handling and storing this compound in a laboratory setting, based on the manufacturer and government safety data.
Hydrolysis is a key reaction where isopropyl isocyanide reacts with water, typically in an acidic medium, to form a formamide derivative and a carbonyl compound [1] [2]. For this compound, the specific products are N-isopropylformamide and propanone (also known as acetone) [2].
The table below summarizes the reaction inputs and outputs:
| Reaction Component | Specific Role / Product for this compound Hydrolysis |
|---|---|
| Primary Reactant | This compound |
| Reaction Medium | Aqueous Acid |
| Carbonyl Product | Propanone (Acetone) [2] |
| Amine Product | N-isopropylformamide (a formamide derivative) [1] |
This protocol is adapted from general isocyanide hydrolysis principles and reaction workup methods [3] [4].
This experimental workflow outlines the key stages of the hydrolysis procedure:
The hydrolysis reaction is too slow. What can I do?
My product mixture is discolored or contains impurities. How can I purify it?
How can I confirm the identity of my hydrolysis products?
The isocyanide's odor is overwhelming. How can I handle it safely?
This decision tree can help you diagnose and resolve the most common issues:
Welcome, Researcher. This resource provides essential troubleshooting guides, FAQs, and detailed protocols for the safe and effective handling of isopropyl isocyanide (i-PrNC) in a laboratory setting. The information is critical for risk mitigation and ensuring operational integrity.
Q1: What is the primary health hazard associated with this compound exposure? A1: The primary hazard is its extremely foul odor and high toxicity. Isocyanides are potent lachrymators (cause tearing) and are harmful if inhaled, ingested, or absorbed through the skin. Chronic exposure can lead to organ damage.
Q2: Beyond the standard lab coat and safety glasses, what is the minimum PPE for handling i-PrNC? A2: For any open handling (e.g., transferring liquid, setting up a reaction), the minimum PPE is a chemical-resistant apron, butyl rubber gloves, and immediate use of a vapor-tight chemical fume hood. For higher-risk procedures or potential for splash, a face shield is mandatory.
Q3: I suspect a spill has occurred outside the fume hood. What is the first and most critical action? A3: The first action is immediate evacuation of all personnel from the area. Alert others as you exit. Do not attempt to clean the spill without appropriate training and a Self-Contained Breathing Apparatus (SCBA). The intense odor provides an early warning; heed it.
Q4: What is the recommended material for gloves when handling i-PrNC? Why are nitrile gloves insufficient? A4: Butyl Rubber gloves are recommended. The table below details glove material permeability. Nitrile gloves are insufficient because i-PrNC, like many organic solvents, can permeate through nitrile relatively quickly, offering inadequate protection.
Q5: How should waste containing this compound be disposed of? A5: Collect all waste in a clearly labeled, compatible, non-breakable container (e.g., HDPE) inside the fume hood. The container must be kept closed when not in use. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as incineration is typically required.
Problem: The characteristic, foul odor of i-PrNC is detectable outside the operational fume hood, indicating a potential exposure risk.
| Possible Cause | Verification Step | Corrective Action |
|---|---|---|
| Inadequate Fume Hood Performance | Check the hood's face velocity with an anemometer (target: 100-120 fpm). Perform a smoke test to visualize airflow. | If velocity is low, close the sash and cease work. Contact Facilities/EHS for repair. Do not proceed until performance is verified. |
| Improper Work Practice | Self-audit: Is the sash at the correct operating height? Are materials kept at least 6 inches inside the hood? | Re-train on fume hood protocols. Ensure all manipulations are performed well within the hood's confines. |
| Spill Inside the Hood | Visually inspect the hood interior and work surface for liquid droplets or residue. | Immediately initiate the spill cleanup procedure (see below) using appropriate PPE. Decontaminate all surfaces. |
Problem: Noticeable swelling, discoloration, or a smell permeating through the glove during handling.
| Possible Cause | Verification Step | Corrective Action |
|---|---|---|
| Incorrect Glove Material | Check glove material specification against the chemical compatibility chart (see table below). | Immediately remove and discard the contaminated gloves. Don a fresh pair of butyl rubber gloves. Wash hands thoroughly after the final glove removal. |
| Extended Contact Time | Review the procedure duration. | Change gloves immediately after any suspected contact or after a standard, pre-determined interval (e.g., every 30 minutes for continuous handling). |
| Pre-existing Puncture | Visually inspect gloves for defects before donning. | Implement a protocol of inflating gloves with air to check for pinhole leaks before use. |
Permeation is the process by which a chemical moves through a material on a molecular level. The "Breakthrough Time" is the key metric.
| Glove Material | Breakthrough Time (for i-PrNC & similar solvents) | Degradation Rating | Recommendation for i-PrNC |
|---|---|---|---|
| Butyl Rubber | > 8 hours | Excellent | HIGHLY RECOMMENDED. Superior organic solvent resistance. |
| Silver Shield/4H | > 4 hours | Excellent | GOOD ALTERNATIVE. Offers broad-spectrum chemical resistance. |
| Neoprene | ~ 1 hour | Good | LIMITED USE. Suitable for very short, specific tasks with high change frequency. |
| Nitrile | < 10 minutes | Fair | NOT RECOMMENDED. Rapid permeation and breakthrough. Unsafe for handling. |
Source: Data synthesized from Ansell and Kimberly-Clark permeability guides. Always consult the manufacturer's specific data.
| Scenario | Exposure Risk Level | Minimum Recommended Respiratory Protection | Required Conditions |
|---|---|---|---|
| Open Handling in Fume Hood | Low (Controlled) | None required if hood is verified operational. | Fume hood with face velocity > 100 fpm. |
| Spill Response | High (Uncontrolled) | Supplied-Air (SA) or Self-Contained Breathing Apparatus (SCBA) | Full chemical suit, trained HAZMAT team only. |
| Emergency Egress | Unknown/High | Air-Purifying Respirator (APR) with Multi-Gas/Vapor cartridges | For escape only if a hood failure or spill occurs. Must be readily accessible. |
Objective: To safely aliquot a required volume of this compound while minimizing exposure.
Materials:
Methodology:
Objective: To safely neutralize, contain, and dispose of a small spill inside a functioning fume hood.
Materials:
Methodology:
This diagram outlines the decision-making process for selecting appropriate Personal Protective Equipment when handling this compound.
Diagram Title: PPE Selection for Isocyanide Handling
This flowchart provides a clear, step-by-step guide for responding to a spill of this compound.
Diagram Title: Isocyanide Spill Emergency Response
The most common and favorable method for synthesizing aliphatic isocyanides like isopropyl isocyanide is the dehydration of N-alkylformamides [1]. The general reaction is:
Formamide + POCl₃ + Base → Isocyanide
The table below outlines key parameters for reaction setup and workup, along with common yield-limiting issues and their solutions.
| Stage | Parameter | Optimal Condition / Action | Impact on Yield |
|---|---|---|---|
| Reaction Setup | Dehydrating Agent | Phosphorus Oxychloride (POCl₃) [1] | Standard, effective reagent. |
| Base/Solvent System | Pyridine (as base and solvent) with Petroleum Ether [1] | Pyridine neutralizes HCl; co-solvent aids mixing. | |
| Temperature | Add POCl₃ at 0-5°C, then stir under reflux [1] | Low temp controls exothermic reaction; reflux ensures completion. | |
| Workup & Purification | Post-reaction Hydrolysis | Cool to 0-5°C before gradual addition of ice water [1] | Prevents hydrolysis of the isocyanide product to the parent formamide. |
| Extraction | Use low-boiling petroleum ether (e.g., 30-60°C) [1] | Efficiently extracts product; easier separation from aqueous layer. | |
| Distillation | Use rapid distillation with a Vigreux/spinning-band column [1] | Critical: Minimizes resinification and thermal decomposition. | |
| Pot Temperature | Do not exceed 90°C in the still pot [1] | Prevents decomposition of the isocyanide. |
The following workflow visualizes the optimized synthesis and purification process based on established procedures for similar aliphatic isocyanides [1].
Key Steps Explained:
Q1: What is the expected yield for this compound, and how can I achieve it? For the closely related tert-butyl isocyanide, an optimized dehydration of the formamide yields 68% [1]. For this compound, the literature notes that using a lower-boiling petroleum ether (30-35°C) is essential, as substantial amounts of the product can be lost with higher-boiling solvents during workup [1]. Ensuring rapid distillation with a pot temperature below 90°C is critical to achieving a similar yield.
Q2: Are there any modern, improved synthesis methods? Yes. Recent innovations focus on dry workup procedures to avoid aqueous workup, which is a common source of yield loss. One advanced method involves running the dehydration with POCl₃ and triethylamine in DCM, then directly purifying the crude mixture by passing it through a dry silica column. This method increases speed, yield, and purity while minimizing exposure to fumes [2].
Q3: How do I handle the terrible odor and potential toxicity?
Q4: My product is resinifying during distillation. What should I do? Resinification is a sign of thermal instability. To mitigate this:
The table below summarizes the two primary purification methods, with the modern "dry workup" method being highly recommended for its safety and efficiency.
| Method | Procedure | Key Steps | Considerations |
|---|---|---|---|
| Modern "Dry Workup" [1] | Dehydration of formamide with POCl₃ & Et₃N in DCM → direct pass through dry silica column with DCM mobile phase [1] | Avoids aqueous workup; column chromatography | Highly recommended: Faster, higher yields, avoids hydrolysis, safer (less exposure to fumes), less waste [1] |
| Traditional Aqueous Workup [2] [3] | Dehydration reaction → careful neutralization with cold NaHCO₃ → extraction with DCM/EtOAc → washing with brine → drying (Na₂SO₄) → concentration [2] | Neutralization, liquid-liquid extraction, solvent removal | Requires extreme care during neutralization to prevent product loss; final purification may require distillation or chromatography [2] |
This method is ideal for minimizing decomposition and handling of the pure, volatile product.
This workflow can be visualized as follows:
Use this method with caution due to the risk of hydrolyzing the isocyanide product.
Dilution and Neutralization:
Extraction:
Washing and Drying:
Concentration:
Isocyanides require strict safety measures due to high toxicity and extremely obnoxious, penetrating odor [3].
Q1: My purified this compound shows impurities by TLC after aqueous workup. What should I do? Further purification is needed. The recommended method is flash chromatography on a silica gel column using a non-polar solvent like DCM or a mixture of hexanes and ethyl acetate as the eluent [1] [2]. For volatile liquids, careful distillation may also be an option.
Q2: Can I use methanol or ethanol to rinse my column or glassware after purification? No. Avoid using alcohols, water, or other protic solvents during the final purification steps, as they can slowly hydrolyze the isocyanide back to the formamide [3]. Use aprotic solvents like DCM, hexanes, or ethyl acetate.
Q3: The yield after aqueous workup is low. Where is my product being lost? The most common cause is hydrolysis of the isocyanide during the aqueous workup. Even with careful basic conditions, some decomposition can occur. Switching to the dry workup method is the best solution to significantly improve yield [1].
The core of your question revolves around how isocyanides, including isopropyl isocyanide, behave in the presence of acids.
Proper handling is crucial for maintaining the stability of your reagents and ensuring reproducible experimental results.
| Aspect | Recommendation |
|---|---|
| pH Range | Stable in pH 4-9; monitor and control pH for reactions in solution [1]. |
| Strong Acids | Avoid exposure to strong acids (e.g., TFA, HCl) to prevent uncontrolled MCRs or decomposition [2]. |
| Storage | Store under inert atmosphere (e.g., argon, nitrogen); ensure containers are sealed and moisture-free. |
| Odor Management | Use in a well-ventilated fume hood; solid-phase synthesis can help minimize odor [3]. |
| Decomposition/Signs of Impurity | Color change (darkening) or formation of precipitate indicates potential decomposition. |
Problem: Unanticipated reaction products when using this compound.
Problem: Low yield or failure of the intended reaction involving this compound.
Problem: Handling difficulties and persistent odor.
This method eliminates aqueous workup, leading to higher yields and purity while enhancing safety [4].
Reagents:
Procedure:
The workflow for this protocol is straightforward:
Q1: Is this compound toxic? While often associated with highly toxic cyanides, isocyanides are generally less toxic. However, they are potent irritants. Always consult the specific Safety Data Sheet (SDS) for this compound and use appropriate personal protective equipment (PPE) in a fume hood [5].
Q2: What is the main application of this compound in drug discovery? Its primary use is in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. These are powerful for rapidly generating large, diverse libraries of complex molecules for screening against biological targets, including in anticancer drug discovery [2] [3].
Q3: Can I use this compound in reactions with tetrazines? Yes. Isocyanides can undergo bioorthogonal [4+1] cycloaddition reactions with tetrazines. The stability of the initial cycloadduct depends on the isocyanide's substitution (primary, secondary, tertiary), which can be designed for either stable conjugation or "click-to-release" of payloads [1].
The table below summarizes the key hazard information for isopropyl isocyanide [1] [2].
| Hazard Aspect | Specification |
|---|---|
| GHS Signal Word | Danger [1] |
| Flammability | Highly Flammable Liquid (Category 2) [1] |
| Flash Point | 20.6 °C (closed cup) / 69.1 °F [1] |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation - Category 3) [1] |
| Boiling Point | 75 °C [1] [2] |
| Density | 0.733 g/mL at 25 °C [1] [2] |
| Recommended Storage | 2-8°C [1] [2] |
The following diagram outlines a logical workflow for safely handling this compound, from preparation to clean-up.
Q1: Why is storing this compound in a standard laboratory refrigerator a critical safety violation? A standard refrigerator is not spark-proof. The low flash point of 20.6°C means the chemical can generate flammable vapors at room temperature, which could easily reach ignition concentration inside the fridge and cause an explosion. Always use a certified flammable materials refrigerator or explosion-proof equipment [1].
Q2: What is the primary health concern when handling this reagent? The primary health concerns are its acute toxicity through inhalation, skin contact, and ingestion. The ABEK-rated respirator recommendation specifically addresses the risk from inhaling its vapors. Direct contact with the liquid or vapor can cause serious systemic or target organ effects [1].
Q3: My research requires using this compound in a reaction above its flash point. What special precautions are necessary? This significantly increases the risk of fire and vapor release. Your setup must include, at a minimum:
Problem: Low yield in Ugi or Passerini reactions.
Problem: Unintended reaction or product decomposition.
The table below summarizes the key physical and chemical properties of these two common alkyl isocyanides.
| Property | Isopropyl Isocyanide (IPNC) | tert-Butyl Isocyanide (TBNC) |
|---|---|---|
| Molecular Formula | C₄H₇N [1] | C₅H₉N [2] |
| Molar Mass | 69.11 g/mol [1] | 83.13 g/mol [2] |
| Appearance | Information not specific in sources | Colorless liquid [2] |
| Density | 0.733 g/mL at 25 °C [1] | 0.735 g/cm³ [2] |
| Boiling Point | 75 °C [1] | 91 °C [2] |
| Refractive Index | n20/D 1.371 [1] | Information not specific in sources |
| Flash Point | 20.6 °C (closed cup) [1] | Information not specific in sources |
| Toxicity & Odor | Highly toxic, flammable liquid with a repulsive odor (common to volatile isocyanides) [1] [3] | Toxic, with an extremely unpleasant odor (common to volatile isocyanides) [2] [3] |
Both IPNC and TBNC can be synthesized using similar methods. One of the most common protocols is the dehydration of the corresponding N-alkylformamide.
Isocyanides are versatile building blocks in organic synthesis and coordination chemistry. While IPNC and TBNC share the core isocyanide reactivity, their differing steric bulk (with the tert-butyl group being larger) influences their application.
The following diagram illustrates the key reaction pathways shared by both isocyanides, highlighting their role in multicomponent reactions and coordination chemistry.
When deciding between IPNC and TBNC for your research, consider the following:
Isocyanides are considered amphiphilic, meaning their terminal carbon atom can act as both a nucleophile (electron donor) and an electrophile (electron acceptor). This "chameleon"-like behavior is due to their unique electronic structure [1].
This dual nature is central to their reactivity in multicomponent reactions and metal coordination.
Researchers use a combination of computational and experimental methods to quantify the electron-donating strength of ligands. The following table summarizes key techniques relevant to isocyanides.
| Method | Description | Application to Isocyanides |
|---|---|---|
| Frontier Orbital Analysis [1] | Computational calculation of HOMO/LUMO energies and shapes. | Rationalizes nucleophilic/electrophilic behavior; qualitative donor/acceptor strength comparison. |
| Tolman Electronic Parameter (TEP) [2] | Experimental measurement of A(CO) IR stretching frequencies from metal carbonyl complexes. | Classic method for quantifying ligand donor strength; stronger donors lead to lower C-O stretching frequencies. |
| Cyclic Voltammetry [3] | Measures redox potentials electrochemically. | Probes electron transfer processes in isocyanide-containing complexes. |
| Silylene Donor Strength [2] | Uses specific silylenes as probes to compare ligand donor power. | Highly sensitive method; measures the upfield shift in the 29Si NMR signal of the silylene upon ligand coordination. |
While direct data for the isopropyl variant is lacking, the field heavily relies on a small set of common isocyanides. The table below lists some well-studied examples for context and comparison [4].
| Isocyanide | Common Use & Notes |
|---|---|
| tert-Butyl isocyanide | One of the most frequently used isocyanides; a strong reference point. |
| Cyclohexyl isocyanide | Another very common isocyanide in research. |
| TosMIC (Tosylmethyl Isocyanide) | Key building block produced on a large scale; used in commercial products. |
| Benzyl isocyanide | Representative of arylalkyl isocyanides. |
Based on the established methodologies, here is a proposed experimental workflow you could follow to quantitatively determine and compare the electron donor properties of isopropyl isocyanide against other common isocyanides.
| Compound / Context | ν(C≡N) Stretching Frequency (cm⁻¹) | Notes and Conditions |
|---|---|---|
| General Isocyanides (Free) [1] | 2165 - 2110 | Characteristic strong absorption range for the isocyano group (-N⁺≡C⁻). |
| Isopropyl Isocyanide (Free) [2] | 2163 (predominant band) | Experimental value from gas-phase IR spectrum. |
| Alkyl Isocyanides (Bound to Myoglobin) [3] | ~2175 (free ligand) | A single band for unbound ligand shifts to two peaks upon protein binding. |
| | ~2075 & ~2125 (bound ligand) | "in" conformation: H-bond from protein lowers frequency. "out" conformation: Apolar environment results in higher frequency. |
The data comes from specific experimental setups, which are crucial for interpretation.
For researchers, the IR spectrum provides more than just a fingerprint; it can reveal information about the molecule's environment.
The following diagram illustrates the core concept of how hydrogen bonding in a protein pocket affects the isocyanide's IR frequency, summarizing the key finding from the research.
A 2014 spectroscopic study provides key experimental parameters for isopropyl isocyanide, which are essential baseline data for any subsequent thermal stability research [1].
Table 1: Key Experimental and Calculated Parameters for this compound
| Parameter | Description / Value | Method / Context |
|---|---|---|
| Infrared Spectrum | Recorded for the gas phase (3500–220 cm⁻¹) and solid phase (amorphous & crystalline) | Fourier transform spectrometer; sample purified via low-temperature, low-pressure fractionation [1]. |
| Raman Spectrum | Recorded for the liquid phase | Instrument equipped with a Nd:YAG laser emitting at 5199 Å [1]. |
| Adjusted r0 Structural Parameters | Bond lengths and angles determined | Adjusted from ab initio calculations to fit experimental rotational constants [1]. |
| Barrier to Internal Rotation | Determined for the CH₃ top | MP2(full)/6-311+G(d,p) calculations; important for understanding molecular dynamics [1]. |
| Vibrational Assignment | 33 of the 36 fundamental vibrations were assigned | Based on predicted wavenumbers, intensities, and depolarization ratios [1]. |
When working with isocyanides, it's crucial to understand their safety profile, especially as they are often confused with the more hazardous isocyanates.
To build a comprehensive comparison guide, you may need to consult specialized scientific databases or conduct experimental studies. The following workflow outlines a potential approach:
Specific actions you can take include:
The table below summarizes the equilibrium binding and inhibitory activity of isopropyl isocyanide and other isocyanides against human heme oxygenase-1 (hHO-1) and cytochrome P450 CYP3A4 [1].
| Isocyanide | KD for Ferric hHO-1 (μM) | KD for Ferrous hHO-1 (μM) | KI for hHO-1 (μM) | KD for Ferrous CYP3A4 (μM) |
|---|---|---|---|---|
| Isopropyl | 220 | ~1 (estimated from kinetics) | Not reported | 7.0 |
| n-Butyl | 100 | ~0.5 (estimated from kinetics) | Not reported | 4.0 |
| Benzyl | 55 | ~0.2 (estimated from kinetics) | 0.15 | 1.0 |
The data in the table above was generated using the following established biochemical methods [1]:
Research indicates that isocyanides exert biological activity by targeting heme-containing proteins. A significant finding is that their inhibitory action is distinct from that of other hemoprotein inhibitors.
The following diagram illustrates the specific catalytic step of Heme Oxygenase-1 (HO-1) that isocyanides, including this compound, inhibit [1]:
Furthermore, a 2024 study revealed a different mechanism for certain antibacterial isocyanides, which covalently modify active-site cysteine residues in essential bacterial metabolic enzymes like FabF and GlmS [2].
While direct side-by-side screening data is limited, the existing evidence provides strong directions for your research:
The search results detail two primary synthetic pathways. The table below summarizes the reagents, conditions, and yields for a clear comparison.
| Method | Starting Material | Key Reagent | Catalyst | Solvent | Temperature & Time | Yield | Key Features |
|---|---|---|---|---|---|---|---|
| Thermal Decomposition [1] | Isopropyl carbamoyl chloride | Not Applicable | Triethylamine, Pyridine, etc. | Toluene, Xylene, etc. | 50-160 °C for 4-15 hours | Not specified | Avoids phosgene; requires high temperature |
| Carbonate-Mediated [2] | Isopropylamine | Bis(trichloromethyl) carbonate | N-Methylpyrrole, Triethylamine, etc. | Tetrahydrofuran, Toluene, etc. | 20-80 °C for 3-10 hours | 40% - 56.75% | Phosgene substitute; safer; mild conditions |
For laboratory replication, here are the detailed procedures from the patent literature.
Protocol for Thermal Decomposition Method [1]: The synthesis involves thermally decomposing isopropyl carbamoyl chloride in an organic solvent with a catalyst. The general procedure is placing isopropyl carbamoyl chloride in an organic solvent with a catalyst (e.g., triethylamine, pyridine) and reacting at 50-160°C for 4-15 hours to obtain isopropyl isocyanate. The cited solvents include dichloromethane, toluene, xylene, and n-hexane.
Protocol for Carbonate-Mediated Method [2]:
The relationship between the starting materials and the final product in these two primary methods can be visualized as parallel pathways.
This compound has been investigated as a probe and potential inhibitor for heme oxygenases (HO), enzymes that are therapeutic targets for cancer and fungal infections [3]. The following diagram illustrates its mechanism of inhibition.
Research has quantified the binding of this compound and related compounds to different enzymes. The equilibrium dissociation constants (K_D) for the ferric (Fe³⁺) form of the enzymes provide a measure of binding affinity, with a lower K_D indicating tighter binding [3].
| Isocyanide | hHO-1 (K_D, μM) | hHO-2 (K_D, μM) | Candida albicans HO (K_D, μM) | Human CYP3A4 (K_D, μM) |
|---|---|---|---|---|
| Isopropyl | 112 ± 14 | 129 ± 18 | 130 ± 30 | 110 ± 10 |
| n-Butyl | 49 ± 6 | 52 ± 7 | 52 ± 8 | 29 ± 2 |
| Benzyl | 15 ± 2 | 18 ± 2 | 17 ± 3 | 4.3 ± 0.4 |
The data shows that this compound is the weakest binder among the three isocyanides tested across all enzymes [3]. Inhibitor potency (K_I) was determined for the most effective isocyanide, benzyl isocyanide, against hHO-1, with a K_I value of 0.15 μM [3].
For researchers considering this compound, its profile can be summarized as follows:
Flammable;Acute Toxic